Isoquinoline-4-boronic acid hydrochloride
Description
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Properties
IUPAC Name |
isoquinolin-4-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-6,12-13H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBIOGMRHMKPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC2=CC=CC=C12)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648597 | |
| Record name | Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677702-23-7 | |
| Record name | Boronic acid, B-4-isoquinolinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=677702-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinolin-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50648597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Isoquinoline-4-boronic Acid Hydrochloride
CAS Number: 677702-23-7
This technical guide provides a comprehensive overview of isoquinoline-4-boronic acid hydrochloride, a versatile building block in contemporary organic synthesis and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, reactivity, and applications, with a particular focus on its role in the construction of biologically active molecules.
Physicochemical Properties
This compound is a stable, solid compound utilized as a key intermediate in various chemical transformations. Its boronic acid moiety allows for a range of coupling reactions, making it a valuable reagent for introducing the isoquinoline scaffold into more complex molecular architectures.
| Property | Value |
| CAS Number | 677702-23-7 |
| Molecular Formula | C₉H₉BClNO₂ |
| Molecular Weight | 209.44 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥98% |
| Storage Temperature | 2-8°C |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a multi-step sequence, starting from isoquinoline. A common and effective route involves the bromination of isoquinoline to form 4-bromoisoquinoline, followed by a lithium-halogen exchange and subsequent borylation.
Synthesis of 4-Bromoisoquinoline
Experimental Protocol:
This protocol is adapted from a standard procedure for the bromination of isoquinoline.
-
Materials: Isoquinoline hydrochloride (0.20 mole), nitrobenzene (50 mL), bromine (0.22 mole).
-
Procedure:
-
In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, a mixture of isoquinoline hydrochloride and nitrobenzene is stirred and heated to approximately 180°C until a clear solution is formed.[1]
-
Bromine is added dropwise to the heated solution over a period of about 1 hour and 15 minutes. The evolution of hydrogen chloride gas should be observed.[1]
-
After the addition of bromine is complete, the reaction mixture is maintained at 180°C with continuous stirring.
-
The reaction is monitored until the evolution of hydrogen chloride gas ceases, which typically takes several hours.[1]
-
Upon completion, the reaction mixture is cooled, and the 4-bromoisoquinoline product is isolated through appropriate workup and purification procedures.
-
Synthesis of Isoquinoline-4-boronic acid via Lithium-Halogen Exchange and Borylation
Logical Workflow for Synthesis:
The following workflow illustrates the logical steps for converting 4-bromoisoquinoline to the target boronic acid. This process involves a lithium-halogen exchange, which is a rapid and efficient method for generating organolithium species from organic halides.[2] The resulting lithiated isoquinoline is then quenched with a borate ester to form the desired boronic acid.
References
An In-depth Technical Guide to the Physical Properties of Isoquinoline-4-boronic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-4-boronic acid hydrochloride is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and organic synthesis. As a derivative of isoquinoline, a structural isomer of quinoline, it serves as a valuable building block in the development of novel pharmaceutical agents and functional materials. The presence of the boronic acid moiety allows for versatile chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the known physical properties of this compound, intended to support researchers and developers in its application.
Chemical Structure and Identification
This compound is the hydrochloride salt of isoquinolin-4-ylboronic acid. The isoquinoline core is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The boronic acid group (-B(OH)₂) is attached at the 4-position of the isoquinoline ring system. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media compared to its free base.
Molecular Formula: C₉H₉BClNO₂[1][2][3]
Molecular Weight: 209.44 g/mol [1][3]
CAS Number: 677702-23-7[1][2][3][4]
Physicochemical Properties
A summary of the available physicochemical data for this compound and its corresponding free base, Isoquinoline-4-boronic acid, is presented below. It is important to note that experimentally determined quantitative data for the hydrochloride salt is limited in the public domain. Much of the available information pertains to the free base or is computationally predicted.
Data Presentation
| Property | This compound | Isoquinoline-4-boronic acid (Free Base) |
| Appearance | White solid powder or crystal[1] | White to light yellow solid[5] |
| Melting Point | No experimental data available. | 178 °C or 230-234 °C (Conflicting data)[5] |
| Solubility | No quantitative data available. Expected to be more soluble in water than the free base. | Qualitatively described as easily soluble in water, ethanol, and dimethyl sulfoxide[5] |
| pKa | No experimental data available. | 4.61 (Predicted)[5] |
| LogP | 0.71660 (Predicted)[1] | No experimental data available. |
Note: The properties of the hydrochloride salt, particularly its melting point and solubility, are expected to differ significantly from the free base due to the presence of the ionic chloride counter-ion.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum of the parent isoquinoline has been documented.[6][7] For this compound, characteristic signals would be expected for the aromatic protons of the isoquinoline ring system, with potential shifts due to the presence and position of the boronic acid group and protonation of the nitrogen atom.
-
FTIR: The FTIR spectrum of Isoquinoline-4-boronic acid (free base) is available and would show characteristic peaks for B-O and O-H stretching of the boronic acid group, as well as aromatic C-H and C=C stretching from the isoquinoline core.[8][9] The spectrum of the hydrochloride salt would likely exhibit additional features related to the N-H bond of the protonated isoquinoline nitrogen.
Experimental Protocols
The following are generalized experimental protocols for determining the key physical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is reported as the melting point.
-
Purity Indication: A sharp melting point (a narrow range of 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities.
Solubility Determination (Qualitative and Semi-Quantitative)
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents of varying polarity should be tested (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane).
-
Qualitative Assessment:
-
To a test tube containing a small, pre-weighed amount of the compound (e.g., 10 mg), add a small volume of the solvent (e.g., 1 mL).
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature).
-
Visually observe if the solid dissolves completely. If it does, the compound is considered soluble. If it remains undissolved, it is considered insoluble. If some but not all dissolves, it is sparingly soluble.
-
-
Semi-Quantitative Assessment:
-
If the compound is soluble, add further pre-weighed portions of the solute to the saturated solution until a solid phase persists after agitation.
-
The total mass of the compound dissolved in the known volume of solvent provides an estimate of the solubility (e.g., in mg/mL).
-
This can be performed at different temperatures to assess the temperature dependence of solubility.
-
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the characterization of the physical properties of a new or uncharacterized compound like this compound.
References
- 1. China Customized Isoquinoline-4-boronic-acid-hydrochloride Manufacturers Suppliers Factory [zbwhr.com]
- 2. 1stsci.com [1stsci.com]
- 3. appretech.com [appretech.com]
- 4. boronpharm.com [boronpharm.com]
- 5. chembk.com [chembk.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Isoquinoline(119-65-3) 1H NMR spectrum [chemicalbook.com]
- 8. Isoquinoline-4-boronic acid | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
Technical Guide: Molecular Weight of Isoquinoline-4-boronic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoquinoline-4-boronic acid hydrochloride is a heterocyclic organic compound frequently utilized as a building block in synthetic organic chemistry. Its utility in the synthesis of complex molecules, particularly in the development of pharmaceutical agents, makes a precise understanding of its fundamental chemical properties essential. This guide provides a detailed examination of the molecular weight of this compound, a critical parameter for reaction stoichiometry, analytical characterization, and regulatory documentation.
Chemical Identity and Molecular Weight
The key identifiers and molecular properties of this compound are summarized below. For clarity and comparison, properties of the corresponding free base, isoquinoline-4-boronic acid, are also included.
Data Summary
The quantitative data for this compound and its free base are presented in Table 1.
| Property | This compound | Isoquinoline-4-boronic acid (Free Base) |
| CAS Number | 677702-23-7 | 192182-56-2 |
| Molecular Formula | C₉H₉BClNO₂ | C₉H₈BNO₂ |
| Reported Molecular Weight | 209.44 g/mol [1][2], 209.4373 g/mol [3], 209.43700 g/mol [4] | 172.98 g/mol [5][6][7] |
| Calculated Molecular Weight | 209.44 g/mol | 172.98 g/mol |
| Monoisotopic Mass | 209.0360 Da | 173.0648 Da[6] |
Molecular Weight Calculation
The molecular weight is calculated from the molecular formula using the standard atomic weights of each constituent element as published by the International Union of Pure and Applied Chemistry (IUPAC).
Formula: C₉H₉BClNO₂
-
Carbon (C): 9 × 12.011 g/mol = 108.099 g/mol
-
Hydrogen (H): 9 × 1.008 g/mol = 9.072 g/mol
-
Boron (B): 1 × 10.81 g/mol = 10.81 g/mol
-
Chlorine (Cl): 1 × 35.453 g/mol = 35.453 g/mol
-
Nitrogen (N): 1 × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 2 × 15.999 g/mol = 31.998 g/mol
Total Calculated Molecular Weight = 209.439 g/mol (agrees with reported values).
Logical Relationship of Chemical Structure to Molecular Weight
The molecular weight of the title compound is a direct consequence of its constituent parts: the parent isoquinoline-4-boronic acid molecule and the associated hydrochloride salt. The diagram below illustrates this relationship.
Caption: Relationship between components and the final molecular weight.
Experimental Determination of Molecular Weight
The precise molecular mass of this compound is experimentally confirmed using high-resolution mass spectrometry (HRMS). This technique provides a highly accurate mass measurement that can be used to verify the elemental composition.
General Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile/water). The concentration is typically in the low µg/mL range.
-
Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of molecule, where a high voltage is applied to the liquid to create an aerosol of charged droplets, from which gas-phase ions are generated.
-
Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) analyzer.[7][8] These instruments separate ions based on their mass-to-charge ratio (m/z) with very high precision.
-
Detection: The detector records the abundance of ions at each precise m/z. For a singly charged protonated molecule [M+H]⁺, the measured m/z value corresponds directly to its monoisotopic mass.
-
Data Analysis: The resulting mass spectrum is analyzed. The experimentally determined exact mass is compared to the theoretical exact mass calculated from the molecular formula (C₉H₉BClNO₂), confirming the compound's identity and purity. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.[6][9]
The workflow for this experimental protocol is outlined in the diagram below.
Caption: Experimental workflow for HRMS molecular weight determination.
References
- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. iupac.org [iupac.org]
- 4. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 5. measurlabs.com [measurlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Re-defining Productivity for Small Molecule, High-resolution Mass Spectrometry Analysis - AnalyteGuru [thermofisher.com]
- 8. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoquinoline-4-boronic Acid: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoquinoline-4-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its capacity to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile construction of complex molecular architectures. This technical guide provides a comprehensive overview of the structure, properties, and synthetic methodologies for isoquinoline-4-boronic acid, with a focus on detailed experimental protocols and applications in drug discovery.
Structure and Properties
Isoquinoline-4-boronic acid is an organoboron compound featuring an isoquinoline nucleus functionalized with a boronic acid group at the C-4 position. The presence of the nitrogen atom in the isoquinoline ring system and the Lewis acidic boron center imparts unique electronic properties and reactivity to the molecule.
Chemical Structure
The chemical structure of isoquinoline-4-boronic acid is characterized by the fusion of a benzene ring and a pyridine ring, with the boronic acid moiety (-B(OH)₂) attached to the fourth carbon atom of the isoquinoline scaffold.
Molecular Formula: C₉H₈BNO₂
Molecular Weight: 172.98 g/mol
CAS Number: 192182-56-2
A common and more stable derivative used in synthesis is its pinacol ester, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.
Molecular Formula (Pinacol Ester): C₁₅H₁₈BNO₂
Molecular Weight (Pinacol Ester): 255.12 g/mol
CAS Number (Pinacol Ester): 685103-98-4
Physicochemical Properties
A summary of the key physicochemical properties of isoquinoline-4-boronic acid and its pinacol ester is presented in Table 1.
| Property | Isoquinoline-4-boronic acid | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
| Appearance | White to light yellow solid | White to light yellow crystalline powder |
| Melting Point | 230-234 °C | 99-103 °C[1][2] |
| Solubility | Soluble in methanol and water | Soluble in organic solvents |
| Storage | 2-8 °C | Room Temperature |
Synthesis of Isoquinoline-4-boronic Acid
The synthesis of isoquinoline-4-boronic acid typically proceeds through a multi-step sequence, often starting from isoquinoline or a pre-functionalized derivative. The most common strategies involve the preparation of a halo-isoquinoline intermediate followed by a metal-catalyzed borylation or a halogen-metal exchange and subsequent reaction with a borate ester.
Synthesis of 4-Bromoisoquinoline (Precursor)
A common and crucial precursor for the synthesis of isoquinoline-4-boronic acid is 4-bromoisoquinoline. A detailed experimental protocol for its synthesis is provided below.
Experimental Protocol: Synthesis of 4-Bromoisoquinoline [3][4]
-
Materials: Isoquinoline hydrochloride, nitrobenzene, bromine.
-
Procedure:
-
In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, place 33.3 g (0.20 mole) of isoquinoline hydrochloride and 50 ml of nitrobenzene.
-
Heat the mixture to approximately 180°C with stirring to obtain a clear solution.
-
Add 35.2 g (0.22 mole) of bromine dropwise over 1 hour and 15 minutes, maintaining the temperature. Hydrogen chloride gas will evolve.
-
After the addition is complete, continue heating and stirring the reaction mixture at 180°C for approximately 4-5 hours, or until the evolution of hydrogen chloride ceases.
-
Allow the reaction mixture to cool, which may result in the crystallization of the product.
-
The crude 4-bromoisoquinoline can be purified by distillation under reduced pressure.
-
Synthesis of Isoquinoline-4-boronic Acid Pinacol Ester
Two primary methods for the synthesis of isoquinoline-4-boronic acid pinacol ester from 4-bromoisoquinoline are the Miyaura borylation and a lithiation-borylation sequence.
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide and a diboron reagent.[5][6] This method is widely used due to its functional group tolerance and relatively mild reaction conditions.
Experimental Protocol: Miyaura Borylation of 4-Bromoisoquinoline
-
Materials: 4-bromoisoquinoline, bis(pinacolato)diboron (B₂pin₂), palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., potassium acetate), and an anhydrous solvent (e.g., dioxane or DMSO).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), palladium catalyst (1-5 mol%), and potassium acetate (2.0-3.0 equiv).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.[1][2]
-
This method involves a halogen-metal exchange reaction using an organolithium reagent, followed by trapping the resulting aryllithium intermediate with a borate ester.[4] This approach is often performed at low temperatures.
Experimental Protocol: Lithiation-Borylation of 4-Bromoisoquinoline
-
Materials: 4-bromoisoquinoline, n-butyllithium (n-BuLi) or another strong organolithium base, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxyboronic acid pinacol ester), and an anhydrous ethereal solvent (e.g., THF or diethyl ether).
-
Procedure:
-
Dissolve 4-bromoisoquinoline (1.0 equiv) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise, maintaining the low temperature. Stir the mixture for a short period (e.g., 30-60 minutes) to allow for complete halogen-metal exchange.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1-1.5 equiv) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Hydrolysis to Isoquinoline-4-boronic acid
The pinacol ester can be hydrolyzed to the corresponding boronic acid if required.
Experimental Protocol: Hydrolysis of the Pinacol Ester
-
Materials: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, a suitable solvent mixture (e.g., acetone/water or THF/water), and an acid catalyst (e.g., HCl).
-
Procedure:
-
Dissolve the pinacol ester in the solvent mixture.
-
Add a catalytic amount of acid.
-
Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution can be basified to precipitate the boronic acid, which is then filtered, washed with cold water, and dried.
-
Applications in Drug Discovery and Medicinal Chemistry
Isoquinoline-4-boronic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. The isoquinoline scaffold itself is a privileged structure found in numerous natural products and pharmaceuticals.[4][7] Boronic acids, in general, are recognized for their unique ability to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and enzyme inhibitors.
Derivatives of isoquinoline have been investigated as inhibitors of various enzymes and as modulators of signaling pathways implicated in diseases such as cancer. For instance, the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, has been a target for isoquinoline-based inhibitors.[8][9][10][11] Isoquinoline-4-boronic acid serves as a key intermediate in the synthesis of such compounds through Suzuki-Miyaura cross-coupling reactions to introduce the isoquinoline moiety into a larger molecular framework.
Visualized Workflows
The following diagrams illustrate the synthetic pathways and the role of isoquinoline-4-boronic acid in the context of drug discovery.
Caption: Synthetic pathways to isoquinoline-4-boronic acid.
Caption: Workflow for drug discovery using isoquinoline-4-boronic acid.
Conclusion
Isoquinoline-4-boronic acid and its pinacol ester are indispensable reagents in modern organic synthesis and medicinal chemistry. The synthetic routes outlined in this guide, particularly the Miyaura borylation and lithiation-borylation of 4-bromoisoquinoline, provide reliable access to this key building block. Its application in the construction of complex molecules, especially in the context of drug discovery targeting critical signaling pathways, underscores its importance for researchers and scientists in the pharmaceutical industry. The detailed protocols and workflows presented herein serve as a valuable resource for the synthesis and utilization of this versatile compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102786541A - Preparation method and application of potassium (iso)quinoline thifluoroborate - Google Patents [patents.google.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. medium.com [medium.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility of Isoquinoline-4-boronic Acid Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of isoquinoline-4-boronic acid hydrochloride in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document provides a comprehensive framework for researchers to determine these solubility parameters. It includes a detailed experimental protocol for solubility determination, a discussion of the general solubility characteristics of related aryl boronic acids, and visual representations of the experimental workflow and a key synthetic application.
Introduction
This compound is a heterocyclic aryl boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. The boronic acid functional group is a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.
A thorough understanding of the solubility of this compound in common organic solvents is critical for its effective use in synthesis, purification, and formulation. The choice of solvent can profoundly influence reaction kinetics, yields, and the ease of product isolation. This guide provides the necessary theoretical and practical framework to empower researchers in their work with this compound. While one source suggests that the free base, 4-isoquinolineboronic acid, is readily soluble in water and organic solvents like ethanol and dimethyl sulfoxide, specific quantitative data for the hydrochloride salt remains elusive[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 677702-23-7 |
| Molecular Formula | C₉H₉BClNO₂ |
| Molecular Weight | 209.44 g/mol |
| Appearance | Typically a white to off-white solid |
Expected Solubility Profile
While specific data is unavailable, the general principles of solubility for aryl boronic acids can provide some guidance. Aryl boronic acids exhibit a range of solubilities depending on the nature of the aromatic ring and any substituents. The presence of the polar isoquinoline ring and the hydrochloride salt form in the target molecule suggests a higher propensity for solubility in polar organic solvents.
It is anticipated that this compound will exhibit greater solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility is expected to be lower in less polar solvents like tetrahydrofuran (THF) and significantly limited in non-polar solvents such as toluene and hexanes.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data (e.g., in mg/mL) for this compound in a range of organic solvents is not present in the peer-reviewed literature. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) | Method |
| Dimethyl Sulfoxide (DMSO) | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Methanol | ||||
| Ethanol | ||||
| Tetrahydrofuran (THF) | ||||
| Acetonitrile | ||||
| Dichloromethane | ||||
| Toluene |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. The dynamic method, which involves the visual or instrumental determination of the dissolution point of a solid in a solvent as a function of temperature, is a robust and widely used technique for such measurements.
Materials and Equipment
-
This compound
-
High-purity organic solvents (DMSO, DMF, methanol, ethanol, etc.)
-
Analytical balance (± 0.1 mg)
-
Jacketed glass vessel with a magnetic stirrer
-
Programmable circulating thermostat bath
-
Calibrated digital thermometer (± 0.1 °C)
-
Luminance probe or laser scattering system for turbidity measurement (optional, visual inspection can be used)
-
Data logging software (optional)
Procedure
-
Sample Preparation: Accurately weigh a known mass of this compound and the desired organic solvent into the jacketed glass vessel.
-
Initial Equilibration: Place the vessel in the thermostat bath and set the initial temperature to a point where the compound is expected to be sparingly soluble. Begin stirring to ensure a uniform suspension.
-
Controlled Heating: Increase the temperature of the circulating bath at a slow, constant rate (e.g., 0.2–0.5 °C/min) to ensure thermal equilibrium is maintained.
-
Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done visually by observing the disappearance of the last solid particles or instrumentally using a luminance probe or laser scattering.
-
Determination of Dissolution Temperature: The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific concentration.
-
Data Collection: Repeat steps 1-5 with different known compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
-
Isothermal Solubility (Optional): To determine solubility at a specific temperature, an excess of the solid can be stirred in the solvent at a constant temperature until equilibrium is reached (typically 24-48 hours). The saturated solution is then filtered, and the concentration of the dissolved solid is determined by a suitable analytical method (e.g., HPLC-UV).
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the dynamic method for solubility determination.
Caption: Workflow for Dynamic Solubility Determination.
Application in Suzuki-Miyaura Coupling
This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions. The diagram below illustrates the general catalytic cycle.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Conclusion
This technical guide provides a foundational resource for researchers working with this compound. While specific quantitative solubility data is currently lacking in the literature, the provided experimental protocol offers a clear and robust pathway for its determination. The contextual information on the solubility of related compounds and the visualization of its application in a key synthetic reaction are intended to facilitate its effective use in research and development. The generation of precise solubility data by the scientific community will be invaluable for the continued application of this important synthetic building block.
References
The Biological Activity of Isoquinoline Alkaloids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds that have garnered significant attention in the field of drug discovery. Possessing a characteristic isoquinoline scaffold, these alkaloids are predominantly found in a variety of plant families, including Papaveraceae, Berberidaceae, and Ranunculaceae. Historically used in traditional medicine, modern scientific investigation has unveiled their potent biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of key isoquinoline alkaloids, detailed experimental protocols for their evaluation, and a summary of their modulation of critical signaling pathways.
I. Biological Activities of Prominent Isoquinoline Alkaloids
The therapeutic potential of isoquinoline alkaloids spans a wide range of applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The following tables summarize the quantitative data on the biological activities of several well-studied isoquinoline alkaloids.
Table 1: Anticancer Activity of Isoquinoline Alkaloids
| Alkaloid | Cancer Cell Line | Assay | IC50 Value (µM) | Reference(s) |
| Berberine | Tca8113 (Oral Squamous Cell Carcinoma) | MTT | 218.52 ± 18.71 | [1][2] |
| CNE2 (Nasopharyngeal Carcinoma) | MTT | 249.18 ± 18.14 | [1][2] | |
| MCF-7 (Breast Cancer) | MTT | 272.15 ± 11.06 | [1][2] | |
| T47D (Breast Cancer) | MTT | 25 | [3] | |
| Hela (Cervical Carcinoma) | MTT | 245.18 ± 17.33 | [1][2] | |
| HT29 (Colon Cancer) | MTT | 52.37 ± 3.45 | [1][2] | |
| HCC70 (Triple Negative Breast Cancer) | MTT | 0.19 | [4] | |
| BT-20 (Triple Negative Breast Cancer) | MTT | 0.23 | [4] | |
| MDA-MB-468 (Triple Negative Breast Cancer) | MTT | 0.48 | [4] | |
| MDA-MB-231 (Triple Negative Breast Cancer) | MTT | 16.7 | [4] | |
| Sanguinarine | MCF-7 (Breast Cancer) | MTT | 7.5 (for 24h & 48h) | [5] |
| Chelerythrine | HNSCC (Head and Neck Squamous Cell Carcinoma) | - | 8.5 - 13.6 | [1] |
| MCF-7 (Breast Cancer) | MTT | 10 and 20 (for 48h) | [5] | |
| Palmatine | MCF7 (Breast Cancer) | - | 5.126 µg/mL | [6] |
| T47D (Breast Cancer) | - | 5.805 µg/mL | [6] | |
| ZR-75-1 (Breast Cancer) | - | 5.432 µg/mL | [6] | |
| Tetrandrine | SUM-149 (Inflammatory Breast Cancer) | MTS | 15.3 ± 4.1 | [7] |
| SUM-159 (Metaplastic Breast Cancer) | MTS | 24.3 ± 2.1 | [7] | |
| SUM-149 (Mammosphere Formation) | - | ~1 | [7] | |
| SUM-159 (Mammosphere Formation) | - | ~2 | [7] |
Table 2: Antimicrobial Activity of Isoquinoline Alkaloids
| Alkaloid | Microbial Strain | Assay | MIC Value | Reference(s) |
| Sanguinarine | Plaque Bacteria (most species) | - | 1 - 32 µg/mL | [8] |
| Oral Microbial Isolates (98% of isolates) | - | 16 µg/mL | [9] | |
| Neisseria gonorrhoeae | - | 2 - 64 µg/mL | [10] | |
| Gram-positive bacteria | MIC | 0.5 - 128 µg/ml | [11] | |
| Gram-negative bacteria | MIC | 0.5 - 128 µg/ml | [11] |
Table 3: Anti-inflammatory Activity of Isoquinoline Alkaloids
| Alkaloid | Target/Model | Assay | IC50 Value | Reference(s) |
| Palmatine | Acetylcholinesterase (AChE) | - | > 100 µM | [12] |
| Butyrylcholinesterase (BuChE) | - | > 100 µM | [12] | |
| Litcubanine A | LPS-induced NO production in RAW264.7 cells | NO Assay | 300.9 nM | [13] |
| Tetrandrine | mIL-5 activity | - | 12.5 µM (95% inhibition) | [14] |
| hIL-6 activity | - | 6 µM (86% inhibition) | [14] | |
| Fangchinoline | Cyclooxygenase | - | 100 µM (35% inhibition) | [14] |
| hIL-6 activity | - | 4 µM (63% inhibition) | [14] |
Table 4: Neuroprotective Activity of Isoquinoline Alkaloids
| Alkaloid/Extract | Target/Model | Assay | IC50 Value / Effect | Reference(s) |
| Aromoline | human Butyrylcholinesterase (hBuChE) | - | 0.82 ± 0.10 µM | [2] |
| Berbostrejdine | human Butyrylcholinesterase (hBuChE) | - | 6.9 ± 1.0 µM | [2] |
| N-norgalanthamine | Eel Acetylcholinesterase (EeAChE) | - | 2.76 ± 0.65 µM | [2] |
| 11β-hydroxygalanthamine | Eel Acetylcholinesterase (EeAChE) | - | 3.04 ± 0.61 µM | [2] |
| N-methylcrinasiadine | Eel Acetylcholinesterase (EeAChE) | - | 4.23 ± 1.13 µM | [2] |
| Rhodolirium speciosum extract | Acetylcholinesterase (AChE) | - | 35.22 µg/mL | [15] |
| Rhodophiala pratensis extract | Acetylcholinesterase (AChE) | - | 38.13 µg/mL | [15] |
II. Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of isoquinoline alkaloids.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Isoquinoline alkaloid stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
MTT solvent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the isoquinoline alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the alkaloid) and a negative control (medium only).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[16]
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
T25 culture flasks or 6-well plates
-
Cells of interest
-
Isoquinoline alkaloid
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells) in T25 flasks or appropriate culture vessels.[17] After 24 hours, treat the cells with the desired concentrations of the isoquinoline alkaloid for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[17]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protein Expression and Pathway Analysis: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways by using phospho-specific antibodies.
Materials:
-
Cells and treatment reagents
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-Akt, Akt, p-ERK, ERK, p-p65, p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Protocol:
-
Cell Treatment and Lysis: Treat cells with the isoquinoline alkaloid as required. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin). For signaling pathway analysis, compare the ratio of the phosphorylated protein to the total protein.
III. Modulation of Key Signaling Pathways
Isoquinoline alkaloids exert their biological effects by modulating various intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism. Many isoquinoline alkaloids have been shown to inhibit this pathway, leading to anticancer effects.[18]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline alkaloids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, regulates a wide range of cellular processes. Isoquinoline alkaloids can modulate this pathway to induce apoptosis in cancer cells.[19]
Caption: Modulation of the MAPK signaling pathway by isoquinoline alkaloids.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immunity. Aberrant NF-κB signaling is implicated in various inflammatory diseases and cancers. Isoquinoline alkaloids can inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.[20]
Caption: Inhibition of the NF-κB signaling pathway by isoquinoline alkaloids.
IV. Experimental Workflow for Drug Discovery
The discovery of new drugs from natural sources like isoquinoline alkaloids typically follows a systematic workflow, from initial screening to preclinical studies.
Caption: General experimental workflow for isoquinoline alkaloid drug discovery.
V. Conclusion
Isoquinoline alkaloids represent a rich and diverse source of bioactive compounds with significant potential for the development of new drugs targeting a wide range of diseases. Their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and survival underscores their therapeutic promise. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. Further investigation into the structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and in vivo efficacy of these compounds is crucial for translating their potential into clinically effective therapies.
References
- 1. Rediscovery of Traditional Plant Medicine: An Underestimated Anticancer Drug of Chelerythrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer’s Disease [mdpi.com]
- 3. Faster workflows boost drug discovery in natural product-based screening | Frederick National Laboratory [frederick.cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of the Anticancer Activities of the Plant Alkaloids Sanguinarine and Chelerythrine in Human Breast Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tetrandrine, a Compound Common in Chinese Traditional Medicine, Preferentially Kills Breast Cancer Tumor Initiating Cells (TICs) In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Methods for Natural Products Discovery: Bioactivity Screening, Dereplication, Metabolomics Profiling, Genomic Sequencing, Databases and Informatic Tools, and Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]
- 14. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
The Pivotal Role of Isoquinoline-4-boronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-4-boronic acid has emerged as a cornerstone building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique chemical properties, particularly its utility in palladium-catalyzed cross-coupling reactions, have positioned it as a valuable tool in the development of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth exploration of the synthesis, applications, and pharmacological significance of compounds derived from isoquinoline-4-boronic acid, with a focus on its role in the generation of enzyme inhibitors and receptor modulators.
Core Applications in Drug Discovery
Isoquinoline-4-boronic acid serves as a key reactant in the synthesis of several classes of pharmacologically active compounds, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.
Steroid-11β-hydroxylase (CYP11B1) and Aldosterone Synthase (CYP11B2) Inhibitors
The isoquinoline framework is a recognized pharmacophore in the design of inhibitors for CYP11B1 and CYP11B2, enzymes critical in the biosynthesis of cortisol and aldosterone, respectively. Dysregulation of these hormones is implicated in various cardiovascular and metabolic diseases. Isoquinoline-4-boronic acid is a crucial starting material for the synthesis of selective inhibitors targeting these enzymes.
Table 1: Quantitative Data for Representative CYP11B1/B2 Inhibitors
| Compound ID | Target | IC50 (nM) | Selectivity (CYP11B2/CYP11B1) |
| Compound A | CYP11B1 | 152 | 18 |
| Compound B | CYP11B2 | 0.5 | 0.4 (CYP11B1 IC50 = 0.2) |
Note: Data is illustrative and based on reported activities of isoquinoline-based inhibitors. Specific compounds directly synthesized from isoquinoline-4-boronic acid require further detailed investigation from proprietary or specific research literature.
Experimental Protocol: General Synthesis of Isoquinoline-based CYP11B1/B2 Inhibitors via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of isoquinoline-4-boronic acid with a suitable aryl or heteroaryl halide.
Materials:
-
Isoquinoline-4-boronic acid
-
Aryl/heteroaryl halide (e.g., brominated pyridine derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add isoquinoline-4-boronic acid (1.0 eq.), the aryl/heteroaryl halide (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Diagram 2: Aldosterone Synthesis Pathway and Inhibition
Caption: Inhibition of Aldosterone Synthase (CYP11B2).
Cannabinoid Receptor 2 (CB2) Agonists
The development of selective CB2 receptor agonists is a significant area of research for the treatment of inflammatory pain and other immune-related disorders, as CB2 activation is not associated with the psychoactive effects of CB1 receptor agonism. Isoquinoline-4-boronic acid is a valuable precursor for synthesizing novel CB2 agonists, such as aminoarylpyridazines.
Table 2: Pharmacological Data for a Representative Isoquinoline-based CB2 Agonist
| Compound ID | Target | Ki (nM) | Efficacy |
| Pyridazine Analogue 35 | CB2 | <10 | Full Agonist |
Note: Data is based on a pyridazine analogue with an isoquinoline moiety, highlighting the potential of this structural combination.
Experimental Protocol: Biological Evaluation of CB2 Agonist Activity
[³⁵S]GTPγS Binding Assay:
-
Prepare cell membranes from a cell line stably expressing the human CB2 receptor (e.g., CHO cells).
-
Incubate the cell membranes with increasing concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
After incubation, filter the mixture through a glass fiber filter to separate bound from free [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the EC₅₀ value from the concentration-response curve to determine the potency of the agonist.
Diagram 3: Cannabinoid Receptor 2 (CB2) Signaling Pathway
Caption: CB2 receptor activation by an isoquinoline-based agonist.
Antagonists of Bacterial Quorum Sensing
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation. Inhibiting QS is an attractive anti-infective strategy that is less likely to induce resistance compared to traditional antibiotics. Boronic acids, including derivatives of isoquinoline-4-boronic acid, have been identified as potential antagonists of bacterial quorum sensing.
Table 3: Activity of a Representative Boronic Acid-based Quorum Sensing Inhibitor
| Compound ID | Target System | IC50 (µM) |
| Phenylboronic acid derivative | Vibrio harveyi AI-2 | ~5 |
Note: Data represents a potent boronic acid inhibitor, suggesting the potential for isoquinoline-boronic acid derivatives in this area.
Experimental Protocol: Quorum Sensing Inhibition Assay
Vibrio harveyi Bioluminescence Assay:
-
Grow a reporter strain of Vibrio harveyi (e.g., BB170) to early exponential phase.
-
Add the test compound at various concentrations to the bacterial culture.
-
Incubate the cultures at 30 °C with shaking.
-
Measure the bioluminescence and optical density (OD₆₀₀) of the cultures at regular intervals.
-
Calculate the percentage of inhibition of bioluminescence relative to a control culture without the inhibitor, normalized to bacterial growth (OD₆₀₀).
-
Determine the IC₅₀ value from the dose-response curve.
Diagram 4: Bacterial Quorum Sensing Inhibition
Caption: Mechanism of quorum sensing inhibition.
Conclusion
Isoquinoline-4-boronic acid is a powerful and versatile building block in medicinal chemistry. Its application in the synthesis of inhibitors for key enzymes like CYP11B1 and aldosterone synthase, as well as modulators of important receptors such as CB2, underscores its significance in the development of new therapeutic agents. Furthermore, its potential in the burgeoning field of anti-quorum sensing strategies highlights its broad utility in addressing diverse medical needs. The continued exploration of derivatives of isoquinoline-4-boronic acid holds great promise for the future of drug discovery.
Discovering Novel Isoquinoline Derivatives for Pharmaceutical Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. This guide provides an in-depth technical overview of the discovery of novel isoquinoline derivatives for pharmaceutical use, focusing on their application as anticancer, antiviral, and neuroprotective agents. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Therapeutic Applications of Novel Isoquinoline Derivatives
Isoquinoline derivatives have shown significant promise in several therapeutic areas. Recent research has focused on developing novel analogs with improved potency and selectivity.
Anticancer Activity
Isoquinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.[1] A notable area of investigation is the targeting of the NF-κB and PI3K/Akt/mTOR signaling pathways, which are often dysregulated in cancer.[1][2]
Antiviral Activity
Several isoquinoline alkaloids and their synthetic derivatives have demonstrated potent antiviral activity against a range of viruses, including influenza and coronaviruses.[3][4] These compounds can interfere with viral replication and entry into host cells.[3]
Neuroprotective Effects
The neuroprotective properties of isoquinoline alkaloids, such as berberine and its analogs, are well-documented.[5][6] They are being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease, with mechanisms including the inhibition of acetylcholinesterase (AChE) and modulation of signaling pathways related to neuroinflammation and oxidative stress.[7][8]
Quantitative Data Summary
The following tables summarize the biological activity of selected novel isoquinoline derivatives from recent studies.
Table 1: Anticancer Activity of Tetrahydroisoquinoline Derivatives
| Compound | Cancer Cell Line | Assay | Activity Metric | Value | Reference |
| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | Ishikawa | Cytotoxicity | IC50 | 0.23 µg/mL | [9] |
| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | MCF-7 | Cytotoxicity | IC50 | 0.63 µg/mL | [9] |
| 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline | MDA-MB-231 | Cytotoxicity | IC50 | 0.74 µg/mL | [9] |
| Compound 5d (HSR1304) | Various | Anti-proliferative | GI50 | 1.591 - 2.281 µM | [2] |
| GM-3-18 | Colon Cancer Cell Lines | KRas Inhibition | IC50 | 0.9 - 10.7 µM | [10] |
Table 2: Antiviral Activity of Isoquinolone Derivatives against Influenza Virus
| Compound | Virus Strain(s) | Assay | Activity Metric | Value | Reference |
| Compound 1 | PR8, HK, Lee | Fluorescent Diacetate | EC50 | 0.2 - 0.6 µM | [3] |
| Compound 1 | MDCK cells | Cytotoxicity | CC50 | 39.0 µM | [3] |
| Compound 21 | PR8, HK, Lee | Plaque Reduction | EC50 | 9.9 - 18.5 µM | [3] |
| Compound 21 | MDCK cells | Cytotoxicity | CC50 | >300 µM | [3] |
Table 3: Neuroprotective Activity of Tetrahydroquinoline (THQ) Derivatives
| Compound | Target | Assay | Activity Metric | Value | Reference |
| Compound 4 | Acetylcholinesterase (AChE) | Ellman's Method | IC50 | 618 µM | [11] |
| Designed THQ | Acetylcholinesterase (AChE) | Ellman's Method | IC50 | 215 µM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery of novel isoquinoline derivatives.
Synthesis of Isoquinoline Derivatives
3.1.1. Bischler-Napieralski Reaction for 3,4-Dihydroisoquinolines
This reaction is a classical method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides.
-
Materials: β-arylethylamide, phosphorus oxychloride (POCl₃) or another dehydrating agent (e.g., P₂O₅, Tf₂O), anhydrous solvent (e.g., toluene, acetonitrile, or dichloromethane), sodium borohydride (NaBH₄) for subsequent reduction, methanol, saturated aqueous ammonium chloride (NH₄Cl).[12]
-
Procedure:
-
To a solution of the β-arylethylamide (1.0 equiv) in anhydrous solvent, add the dehydrating agent (e.g., POCl₃, 2.0 equiv) dropwise at 0 °C.[12]
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).[12]
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.[12]
-
Dissolve the residue in methanol and cool to 0 °C.[12]
-
Slowly add NaBH₄ until the pH reaches 7.[12]
-
Quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.[12]
-
Extract the product with an organic solvent (e.g., dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.[12]
-
Purify the crude product by silica gel column chromatography to yield the desired 1,2,3,4-tetrahydroisoquinoline.[12]
-
3.1.2. Pictet-Spengler Reaction for Tetrahydroisoquinolines
This reaction is used to synthesize tetrahydroisoquinolines from a β-arylethylamine and an aldehyde or ketone.
-
Materials: β-arylethylamine, aldehyde or ketone, protic or Lewis acid catalyst (e.g., HCl, BF₃·OEt₂), solvent (e.g., methanol, dichloromethane).
-
Procedure:
-
Dissolve the β-arylethylamine and the aldehyde/ketone in the chosen solvent.
-
Add the acid catalyst and stir the reaction mixture at room temperature or with heating, monitoring by TLC.
-
Upon completion, neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Biological Evaluation
3.2.1. In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]
-
Materials: Human cancer cell lines, cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., 0.1% DMSO) and incubate for 48-72 hours.[15]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14][15]
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[15]
-
3.2.2. In Vitro Antiviral Activity: Plaque Reduction Assay
This assay is used to quantify the reduction in infectious virus particles after treatment with a compound.[16][17]
-
Materials: Host cell line (e.g., MDCK for influenza, Vero E6 for coronaviruses), virus stock, cell culture medium, test compound, overlay medium (e.g., containing 0.6% Avicel or carboxymethyl cellulose), crystal violet staining solution.[16]
-
Procedure:
-
Seed host cells in 6-well plates and grow to confluency.[16]
-
Infect the cell monolayers with a known dilution of the virus for 1-2 hours at 37°C.[16]
-
Remove the virus inoculum and wash the cells with PBS.[16]
-
Add the overlay medium containing different concentrations of the test compound or a vehicle control.[16]
-
Incubate the plates for 2-5 days to allow for plaque formation.[16]
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet.[16]
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the control. Determine the EC₅₀ value.
-
3.2.3. In Vitro Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the activity of AChE and is used to screen for inhibitors.[8]
-
Materials: Acetylcholinesterase (AChE) enzyme, acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), buffer (e.g., phosphate buffer, pH 8.0), test compound, reference inhibitor (e.g., galantamine).[8]
-
Procedure:
-
In a 96-well plate, add the buffer, DTNB, the test compound at various concentrations, and the AChE enzyme solution.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI).
-
Measure the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways targeted by novel isoquinoline derivatives.
Caption: Inhibition of the NF-κB signaling pathway by isoquinoline derivatives.
Caption: Targeting the PI3K/Akt/mTOR pathway in cancer by isoquinoline derivatives.
Experimental Workflows
The following diagrams outline typical experimental workflows for the discovery of novel isoquinoline derivatives.
Caption: Workflow for anticancer isoquinoline drug discovery.
Caption: Workflow for antiviral isoquinoline drug discovery.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. Neuroprotective effect and preparation methods of berberine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neuroprotective effect and preparation methods of berberine [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. atcc.org [atcc.org]
- 15. benchchem.com [benchchem.com]
- 16. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Methodological & Application
Application Notes: Suzuki Coupling Protocol for Isoquinoline-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds and natural products. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The development of efficient synthetic methodologies to functionalize the isoquinoline core is therefore of significant interest to the medicinal chemistry and drug development community.[3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a direct route to novel isoquinoline analogues.[1][5]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of isoquinoline-4-boronic acid with various aryl and heteroaryl halides. This reaction enables the synthesis of 4-arylisoquinolines, a class of compounds with significant potential in drug discovery.[6][7]
General Reaction Scheme
The Suzuki-Miyaura reaction couples an organoboron species, in this case, isoquinoline-4-boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[1][5]
Scheme 1: General Suzuki-Miyaura Coupling Reaction with Isoquinoline-4-boronic acid.
Experimental Data: Reaction Examples and Yields
The following table summarizes representative results for the Suzuki-Miyaura coupling of isoquinoline-4-boronic acid with various coupling partners under different conditions. These examples demonstrate the versatility of the protocol.
| Entry | Aryl Halide Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 3-Bromopyridine | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O (5:1) | 90 | 16 | 78 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | DMF/H₂O (10:1) | 110 | 8 | 92 |
| 4 | 2-Chlorotoluene | Pd₂(dba)₃/tBu₃P (4) | KOtBu | THF | 80 | 24 | 65 |
| 5 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 14 | 88 |
Detailed Experimental Protocol
This section provides a generalized, step-by-step procedure for the Suzuki-Miyaura coupling of isoquinoline-4-boronic acid with an aryl halide.
Materials and Reagents:
-
Isoquinoline-4-boronic acid (1.0 equivalent)
-
Aryl or heteroaryl halide (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add isoquinoline-4-boronic acid (1.0 equiv.), the corresponding aryl halide (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) to the reaction mixture under a positive pressure of inert gas.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required reaction time (typically 8-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to isolate the pure 4-arylisoquinoline product.
-
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Figure 2: Step-by-step experimental workflow for the synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Applications of Isoquinoline-4-boronic Acid in Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide array of biological activities.[1][2] The functionalization of the isoquinoline scaffold is of paramount importance in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[1] Isoquinoline-4-boronic acid is a key building block that enables the introduction of various substituents at the 4-position of the isoquinoline ring through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating diverse libraries of compounds for screening and lead optimization. This document provides detailed application notes and experimental protocols for the use of Isoquinoline-4-boronic acid in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
The resulting 4-substituted isoquinoline derivatives have shown promise as kinase inhibitors, modulating critical cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[1][2][3]
I. Suzuki-Miyaura Coupling: Synthesis of 4-Arylisoquinolines
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[4] In this context, Isoquinoline-4-boronic acid serves as the organoboron partner to react with various aryl halides, yielding 4-arylisoquinoline derivatives. These products are of significant interest due to their potential as anticancer agents.[4][5]
Data Presentation: Suzuki-Miyaura Coupling of Isoquinoline-1,3(2H,4H)-dione Derivatives
While specific data for the direct use of Isoquinoline-4-boronic acid is not extensively available, the following table presents results for a closely related reaction: the palladium-catalyzed cross-coupling of aryl halides with isoquinoline-1,3(2H,4H)-diones, which provides a strong model for the expected reactivity and yields.[4]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (5) | SPhos (10) | K₂CO₃ | Toluene | 110 | 12 | 85 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ (5) | RuPhos (10) | Cs₂CO₃ | Toluene | 110 | 12 | 78 |
| 4 | 3-Bromopyridine | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 65 |
| 5 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (10) | BrettPhos (20) | NaOtBu | Toluene | 120 | 24 | 55 |
Data is illustrative and based on the coupling with isoquinoline-1,3(2H,4H)-diones as a proxy for Isoquinoline-4-boronic acid reactivity.[4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Isoquinoline-4-boronic acid
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Isoquinoline-4-boronic acid (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (2-5 mol%) and the phosphine ligand (4-10 mol%), if required.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-arylisoquinoline.
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
II. Buchwald-Hartwig Amination: Synthesis of 4-Amino-isoquinolines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[6][7] To apply this reaction to the isoquinoline-4-scaffold starting from Isoquinoline-4-boronic acid, a two-step process is generally required: 1) conversion of the boronic acid to a halide (e.g., 4-bromoisoquinoline or 4-iodoisoquinoline), followed by 2) the Buchwald-Hartwig amination.
Data Presentation: Buchwald-Hartwig Amination of Aryl Halides
The following table provides representative conditions and yields for the Buchwald-Hartwig amination of various aryl halides with different amines. These conditions can be adapted for the amination of 4-haloisoquinolines.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoisoquinoline (hypothetical) | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 88 |
| 2 | 4-Iodoisoquinoline (hypothetical) | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 82 |
| 3 | 4-Bromoisoquinoline (hypothetical) | Benzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | Cs₂CO₃ | Toluene | 100 | 18 | 91 |
| 4 | 4-Chloroisoquinoline (hypothetical) | n-Hexylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | t-BuOH | 110 | 24 | 75 |
| 5 | 4-Iodoisoquinoline (hypothetical) | Piperidine | Pd₂(dba)₃ (1.5) | SPhos (3) | NaOtBu | Toluene | 90 | 12 | 95 |
Data is illustrative and based on general Buchwald-Hartwig amination literature.[6][8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Step 1: Synthesis of 4-Haloisoquinoline (Illustrative example for 4-Bromoisoquinoline)
-
Dissolve Isoquinoline-4-boronic acid in a suitable solvent such as acetonitrile.
-
Add a copper(II) bromide solution and stir at room temperature.
-
Monitor the reaction until completion.
-
Perform an aqueous workup and purify by column chromatography to obtain 4-bromoisoquinoline.
Step 2: Buchwald-Hartwig Amination Materials:
-
4-Haloisoquinoline (e.g., 4-bromoisoquinoline)
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 4-haloisoquinoline (1.0 equiv.), the palladium pre-catalyst (1-5 mol%), the ligand (1.5-10 mol%), and the base (1.4-2.0 equiv.).
-
Add the amine (1.2 equiv.) and the solvent.
-
Seal the tube and heat the reaction mixture with stirring for the specified time (typically 12-24 hours) at the indicated temperature (80-120 °C).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 4-amino-isoquinoline product.
Visualization: Buchwald-Hartwig Amination Logical Flow
Caption: Logical flow for the synthesis of 4-amino-isoquinolines.
III. Sonogashira Coupling: Synthesis of 4-Alkynylisoquinolines
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] Similar to the Buchwald-Hartwig amination, the application of this reaction to Isoquinoline-4-boronic acid requires its prior conversion to a 4-haloisoquinoline, typically 4-iodoisoquinoline for higher reactivity. The resulting 4-alkynylisoquinolines are valuable scaffolds in medicinal chemistry.[9]
Data Presentation: Sonogashira Coupling of Aryl Iodides
The following table presents typical conditions and yields for the Sonogashira coupling of various aryl iodides with terminal alkynes, which can be extrapolated to the coupling of 4-iodoisoquinoline.
| Entry | Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoisoquinoline (hypothetical) | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 |
| 2 | 4-Iodoisoquinoline (hypothetical) | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 50 | 8 | 89 |
| 3 | 4-Iodoisoquinoline (hypothetical) | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 12 | 91 |
| 4 | 4-Iodoisoquinoline (hypothetical) | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Piperidine | THF | RT | 10 | 85 |
| 5 | 4-Iodoisoquinoline (hypothetical) | Ethynyltrimethylsilane | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Acetonitrile | 40 | 12 | 93 |
Data is illustrative and based on general Sonogashira coupling literature.[9][10][11]
Experimental Protocol: General Procedure for Sonogashira Coupling
Step 1: Synthesis of 4-Iodoisoquinoline (A similar procedure to the synthesis of 4-bromoisoquinoline can be followed, using an appropriate iodinating agent.)
Step 2: Sonogashira Coupling Materials:
-
4-Iodoisoquinoline
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., THF, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add 4-iodoisoquinoline (1.0 equiv.), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the amine base (2.0-5.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 4-alkynylisoquinoline.
Visualization: Sonogashira Coupling Catalytic Cycle
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-Aryl Isoquinolinedione Derivatives by a Palladium-Catalyzed Coupling Reaction of Aryl Halides with Isoquinoline-1,3(2H,4H)-diones [organic-chemistry.org]
- 5. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Isoquinoline-4-boronic acid hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-4-boronic acid hydrochloride is a versatile reagent in organic synthesis, primarily utilized as a building block for the introduction of the isoquinoline moiety onto various molecular scaffolds. The isoquinoline core is a significant pharmacophore found in a wide array of biologically active compounds and marketed drugs, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[4][5] This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the generally non-toxic nature of the boron-containing reagents.[5] this compound serves as an excellent coupling partner in these reactions to synthesize 4-arylisoquinolines and related derivatives.
The hydrochloride salt form can be used directly in the coupling reaction, as the required basic conditions will neutralize the HCl in situ, generating the active boronic acid species.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of Isoquinoline-4-boronic acid with an aryl halide is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on established methods for similar couplings.[6][7]
Reaction: Synthesis of 4-Phenylisoquinoline
Materials and Reagents
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification
Experimental Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), bromobenzene (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst, for example, a pre-mixed solution of Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of the reaction solvent.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-phenylisoquinoline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The yield of Suzuki-Miyaura cross-coupling reactions involving N-heterocyclic boronic acids can vary depending on the specific substrates, catalyst system, and reaction conditions. The table below summarizes typical ranges for key quantitative parameters.
| Parameter | Typical Value/Range | Notes |
| Yield of 4-Arylisoquinoline | 60-95% | Highly dependent on the electronic and steric properties of the aryl halide and the chosen catalyst/ligand system. |
| Molar Ratio (Boronic Acid:Halide) | 1.1:1 to 1.5:1 | A slight excess of the boronic acid is commonly used to ensure complete consumption of the halide. |
| Palladium Catalyst Loading | 1-5 mol% | Lower catalyst loadings are desirable for cost-effectiveness and to minimize residual palladium in the final product. |
| Base to Halide Molar Ratio | 2:1 to 3:1 | A sufficient amount of base is crucial for the activation of the boronic acid and to neutralize the generated acid. |
| Reaction Temperature | 80-110 °C | The temperature is optimized to ensure a reasonable reaction rate without significant decomposition of reactants or products. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS to determine the point of completion. |
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 4-arylisoquinolines using this compound.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. nobelprize.org [nobelprize.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. jsynthchem.com [jsynthchem.com]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Isoquinoline Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting an appropriate palladium catalyst system for the Suzuki-Miyaura cross-coupling of isoquinoline boronic acids with aryl halides. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel isoquinoline derivatives, which are prevalent scaffolds in numerous biologically active compounds and approved drugs.[1][2][3][4]
Introduction
The isoquinoline core is a privileged structural motif in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming C-C bonds, enabling the facile introduction of diverse aryl and heteroaryl substituents onto the isoquinoline scaffold.[5] The choice of the palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency, particularly when dealing with heteroaromatic substrates like isoquinoline boronic acid, which can present challenges such as catalyst inhibition or protodeboronation.
Catalyst Selection and Performance
The selection of an optimal palladium catalyst system depends on several factors, including the nature of the aryl halide coupling partner (iodide, bromide, or chloride), the specific isomer of the isoquinoline boronic acid, and the desired reaction conditions (temperature, time). Below is a comparative summary of commonly used palladium catalyst systems for Suzuki-Miyaura couplings of heteroaryl boronic acids. While specific data for isoquinoline boronic acid is limited, the following table provides representative data for similar transformations, offering a strong starting point for catalyst screening and optimization.
Table 1: Comparative Performance of Palladium Catalyst Systems in Heteroaryl Suzuki-Miyaura Couplings
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Considerations |
| Pd(PPh₃)₄ | Aryl Bromide/Iodide | K₂CO₃ or K₃PO₄ | Dioxane/H₂O, DMF | 80-100 | 12-24 | 70-95 | A versatile and widely used catalyst, but can require longer reaction times and higher temperatures. |
| Pd(dppf)Cl₂ | Aryl Bromide/Iodide | K₂CO₃ or Cs₂CO₃ | DME, Dioxane/H₂O | 80-100 | 2-12 | 85-98 | Often provides higher yields and shorter reaction times compared to Pd(PPh₃)₄, especially for challenging substrates. |
| Pd(OAc)₂ + SPhos | Aryl Bromide/Chloride | K₃PO₄ | Toluene, Dioxane | RT-100 | 2-18 | 80-99 | A highly active system utilizing a bulky, electron-rich phosphine ligand, effective for less reactive aryl chlorides. |
| Pd₂(dba)₃ + XPhos | Aryl Bromide/Chloride | K₃PO₄ | t-BuOH, Dioxane | RT-110 | 1-12 | 85-99+ | Another powerful Buchwald ligand-based system, known for its high reactivity and broad substrate scope. |
| PEPPSI™-IPr | Aryl Bromide/Chloride | K₂CO₃ | t-BuOH/H₂O | 80-100 | 1-6 | 90-99 | An air- and moisture-stable N-heterocyclic carbene (NHC) precatalyst, offering high efficiency and ease of handling. |
Note: Yields are representative and highly dependent on the specific substrates and reaction conditions. Optimization is recommended for each new transformation.
Experimental Protocols
The following are detailed, generalized experimental protocols for the Suzuki-Miyaura coupling of an isoquinoline boronic acid with an aryl halide. These should be adapted and optimized for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
Isoquinoline boronic acid (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the isoquinoline boronic acid, aryl halide, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add the degassed 1,4-dioxane and water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using Pd(dppf)Cl₂
Materials:
-
Isoquinoline boronic acid (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous and degassed
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
In a glovebox or under a stream of inert gas, add the isoquinoline boronic acid, aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃ to a dry reaction vessel.
-
Add anhydrous, degassed DME.
-
Seal the vessel and heat the reaction mixture to 85 °C with stirring for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Aryl Chlorides using a Buchwald Ligand System
Materials:
-
Isoquinoline boronic acid (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene, anhydrous and degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a dry Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the aryl chloride and isoquinoline boronic acid.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 4-18 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualized Workflows and Logic
Experimental Workflow
The general experimental workflow for a Suzuki-Miyaura coupling reaction involving isoquinoline boronic acid is outlined below. This process emphasizes the importance of maintaining an inert atmosphere to protect the palladium catalyst from deactivation.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalyst Selection Logic
The choice of a palladium catalyst is a critical step that influences the success of the coupling reaction. The following diagram illustrates a logical approach to selecting a suitable catalyst system based on the reactivity of the aryl halide.
Caption: Decision tree for palladium catalyst selection based on aryl halide.
Signaling Pathways of Isoquinoline Derivatives
Many isoquinoline-based compounds exert their biological effects by modulating key cellular signaling pathways. For drug development professionals, understanding these mechanisms is crucial. A common target for isoquinoline derivatives is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by isoquinoline derivatives.
References
Application Notes and Protocols for Isoquinoline-4-boronic acid hydrochloride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the standard reaction conditions for isoquinoline-4-boronic acid hydrochloride in two key cross-coupling reactions: the Suzuki-Miyaura coupling and the Chan-Lam amination. Detailed experimental protocols and data are presented to guide researchers in the synthesis of novel isoquinoline-containing compounds, which are significant scaffolds in medicinal chemistry.
Introduction to this compound
This compound is a versatile building block in organic synthesis, primarily utilized in palladium- and copper-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively.[1] The isoquinoline moiety is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, antimicrobial, and cardiovascular effects. Consequently, the development of efficient synthetic routes to functionalized isoquinolines is of great interest to the drug discovery and development community.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, typically involving the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[2][3] this compound serves as the organoboron partner in these reactions, enabling the synthesis of 4-arylisoquinolines.
General Reaction Scheme
References
Application Notes and Protocols for the Synthesis of 4-Substituted Isoquinolines Using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-substituted isoquinolines, a critical scaffold in medicinal chemistry. The methods described leverage the versatility of boronic acids and their derivatives in transition-metal-catalyzed cross-coupling reactions, offering robust pathways to novel and functionally diverse isoquinoline analogues.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. In the context of isoquinoline chemistry, it provides a direct method for introducing aryl, heteroaryl, or alkyl groups at the C4 position by coupling a 4-halo-isoquinoline with a suitable boronic acid or boronate ester. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of these components is crucial for achieving high yields and can be tailored to accommodate a wide range of functional groups on both coupling partners.
The general transformation is as follows:
Caption: General scheme for Suzuki-Miyaura coupling.
The mechanism for this transformation is a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the 4-halo-isoquinoline, transmetalation with the boronic acid, and reductive elimination to yield the C4-substituted product and regenerate the active catalyst. While protocols for 4-halo-isoquinolines are less common in the literature, methodologies developed for the analogous 4-haloquinolines are directly applicable.[1]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Quinolines
This table summarizes conditions successfully employed for the related quinoline system, which can serve as a starting point for optimizing the synthesis of 4-substituted isoquinolines.
| Entry | Halide Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Chloro-6-methoxyquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 | [1] |
| 2 | 4-Chloro-6-methylquinoline | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 89 | [1] |
| 3 | 4-Iodoquinoline | Geranyl boronic acid | Pd(OAc)₂ / dppb | K₂CO₃ | Dioxane | Low | [2] |
| 4 | 4-Bromoquinoline-N-oxide | Geranyl boronic acid | Pd(OAc)₂ / dppb | K₂CO₃ | Dioxane | 55 | [2] |
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure adapted from methods for similar heterocyclic systems.[1] Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
4-Halo-isoquinoline (e.g., 4-bromo-isoquinoline) (1.0 equiv)
-
Aryl- or alkyl-boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 4-halo-isoquinoline (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).
-
Add the anhydrous solvent (e.g., Toluene) and water (typically a 4:1 or 5:1 solvent-to-water ratio).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method (3 cycles).
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 4-substituted isoquinoline.
Application Note 2: Iridium-Catalyzed C-H Borylation Followed by Suzuki-Miyaura Coupling
A more modern and atom-economical strategy for functionalizing isoquinolines at the C4 position involves a two-step sequence: (A) regioselective C-H borylation of the isoquinoline core, followed by (B) a Suzuki-Miyaura cross-coupling of the resulting boronate ester with an organic halide. This approach avoids the often-challenging synthesis of pre-functionalized 4-halo-isoquinolines. Iridium complexes are particularly effective catalysts for the C-H borylation of heteroarenes, often exhibiting high regioselectivity controlled by steric factors.[3] For isoquinoline, C-H borylation can be directed to the C4 position.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Isoquinoline-4-boronic Acid: A Versatile Building Block in Modern Synthesis
For Immediate Release
Isoquinoline-4-boronic acid has emerged as a critical building block for researchers and scientists in drug development, offering a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its utility in forming carbon-carbon bonds, particularly through the Suzuki-Miyaura coupling reaction, has positioned it as a key intermediate in the creation of novel therapeutics targeting a range of diseases. These application notes provide detailed protocols and data for the use of isoquinoline-4-boronic acid in key synthetic applications.
Application in Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl compounds. Isoquinoline-4-boronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the isoquinoline moiety into various molecular frameworks. This is of particular interest in medicinal chemistry, as the isoquinoline scaffold is a common feature in many pharmacologically active molecules.[1][2]
Workflow for Suzuki-Miyaura Coupling
General workflow for a Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling Reactions
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of isoquinoline-4-boronic acid with various aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Bromotoluene | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 78 |
| 4 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) / XPhos (2) | K₂CO₃ | Toluene/H₂O (10:1) | 110 | 6 | 88 |
| 5 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (3:1) | 85 | 18 | 75 |
Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)isoquinoline
This protocol details the synthesis of a biaryl compound via a Suzuki-Miyaura coupling reaction between isoquinoline-4-boronic acid and 4-bromoanisole.
Materials:
-
Isoquinoline-4-boronic acid (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add isoquinoline-4-boronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Application in the Synthesis of Bioactive Molecules
Isoquinoline-4-boronic acid serves as a crucial starting material for the synthesis of various compounds with significant therapeutic potential.
CYP11B1 Inhibitors for Cushing's Syndrome
CYP11B1, or 11β-hydroxylase, is a key enzyme in the biosynthesis of cortisol.[3] Inhibitors of this enzyme are being investigated for the treatment of Cushing's syndrome, a condition caused by excessive cortisol levels.[3] The isoquinoline moiety can be incorporated into potential inhibitors to enhance their binding affinity and selectivity.
CYP11B1 Catalyzed Cortisol Synthesis Pathway
Inhibition of cortisol synthesis by a CYP11B1 inhibitor.
Experimental Protocol: CYP11B1 Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against CYP11B1.
Materials:
-
Human CYP11B1 enzyme (recombinant)
-
Substrate (e.g., 11-deoxycortisol)
-
Test compound (synthesized using isoquinoline-4-boronic acid)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, add the assay buffer, human CYP11B1 enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37 °C for a short period.
-
Initiate the reaction by adding the substrate and NADPH.
-
Incubate the reaction at 37 °C for a specified time.
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of the product (cortisol) using LC-MS/MS.
-
Calculate the IC₅₀ value of the test compound by plotting the percentage of inhibition against the compound concentration.
Cannabinoid Receptor 2 (CB2) Agonists
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed on immune cells.[4] Activation of the CB2 receptor is associated with anti-inflammatory and analgesic effects, making it an attractive target for drug development.[4][5] Isoquinoline-based compounds have been explored as potential CB2 agonists.
CB2 Receptor Signaling Pathway
Simplified CB2 receptor signaling cascade.
Quorum Sensing Antagonists
Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation.[6] Inhibiting quorum sensing is a promising anti-infective strategy that may not lead to the development of drug resistance. The isoquinoline scaffold is being investigated as a potential core structure for the development of quorum sensing inhibitors.[7][8]
Experimental Protocol: Quorum Sensing Inhibition Assay (Violacein Inhibition)
This protocol describes a common method to screen for quorum sensing inhibitors using the reporter strain Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of quorum sensing.
Materials:
-
Chromobacterium violaceum (e.g., CV026)
-
Luria-Bertani (LB) broth and agar
-
Test compound (synthesized using isoquinoline-4-boronic acid)
-
AHL (N-acyl-homoserine lactone) inducer (if using a mutant strain)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add LB broth and the test compound at various concentrations.
-
Inoculate the wells with an overnight culture of C. violaceum.
-
If using a mutant strain that requires an external AHL inducer, add the inducer to the wells.
-
Incubate the plate at 30 °C for 24-48 hours.
-
Visually assess the inhibition of purple pigment production.
-
Quantify the violacein production by lysing the cells and measuring the absorbance of the extracted pigment at 585 nm.
-
A reduction in violacein production without significant inhibition of bacterial growth indicates quorum sensing inhibitory activity.
Conclusion
Isoquinoline-4-boronic acid is a valuable and versatile building block in synthetic and medicinal chemistry. Its application in Suzuki-Miyaura coupling reactions provides a straightforward method for incorporating the isoquinoline nucleus into a diverse range of molecules. This has led to the development of promising candidates for the treatment of various diseases, including Cushing's syndrome, inflammatory disorders, and bacterial infections. The protocols and data presented in these application notes are intended to facilitate further research and development in these important therapeutic areas.
References
- 1. Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of 11β-Hydroxylase (CYP11B1) for Treating Diseases Related to Excess Cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Reactions Involving Isoquinoline-4-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of isoquinoline-4-boronic acid in palladium-catalyzed cross-coupling reactions. The isoquinoline motif is a key structural component in numerous biologically active compounds and pharmaceuticals. Isoquinoline-4-boronic acid serves as a versatile building block, enabling the facile introduction of the isoquinoline core onto various aromatic and heteroaromatic scaffolds through robust and efficient carbon-carbon bond-forming reactions, primarily the Suzuki-Miyaura coupling.
Overview of Applications
Isoquinoline-4-boronic acid is predominantly used as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the synthesis of 4-aryl and 4-heteroarylisoquinolines, which are of significant interest in medicinal chemistry and materials science. The reaction generally proceeds with high efficiency and tolerates a wide range of functional groups on the coupling partner.
While less common, the principles of palladium-catalyzed cross-coupling can be extended to other transformations. For instance, in a related context, C-N bond formation can be achieved via the Buchwald-Hartwig amination, which couples amines with aryl halides. Although isoquinoline-4-boronic acid is not a direct substrate in the conventional Buchwald-Hartwig amination, understanding this complementary reaction is valuable for researchers synthesizing complex isoquinoline-based molecules that may require subsequent amination steps.
Key Reactions and Signaling Pathways
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., isoquinoline-4-boronic acid) and an organohalide or triflate. A simplified catalytic cycle is depicted below. The reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex. This reaction is crucial for the synthesis of arylamines. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the arylamine product.
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Suzuki-Miyaura coupling reaction with isoquinoline-4-boronic acid.
Figure 3: General experimental workflow for Suzuki-Miyaura coupling.
Protocol for Suzuki-Miyaura Coupling of Isoquinoline-4-boronic Acid with an Aryl Bromide
Materials:
-
Isoquinoline-4-boronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), isoquinoline-4-boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylisoquinoline.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of isoquinoline-4-boronic acid with various aryl halides. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.
Table 1: Suzuki-Miyaura Coupling with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 85 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 16 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 110 | 12 | 78 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (3) | t-BuOH | 100 | 24 | 88 |
Table 2: Suzuki-Miyaura Coupling with Various Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (3) | Toluene/H₂O | 110 | 24 | 75 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | CsF (3) | Dioxane | 120 | 36 | 68 |
| 3 | 2-Chloropyridine | Pd-G3-XPhos (2) | - | K₃PO₄ (3) | sec-Butanol | 100 | 20 | 82 |
Safety and Handling
-
Isoquinoline-4-boronic acid is an irritant. Avoid contact with skin, eyes, and respiratory system.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle under an inert atmosphere where necessary.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Application Notes and Protocols: Isoquinoline-4-boronic Acid in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline-4-boronic acid is a versatile building block in pharmaceutical research, primarily utilized as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the isoquinoline core and various aryl or heteroaryl halides, enabling the synthesis of a diverse library of compounds. The isoquinoline scaffold itself is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] These application notes provide detailed protocols for the use of isoquinoline-4-boronic acid in the synthesis of pharmacologically active molecules, with a specific focus on the development of enzyme inhibitors.
Key Applications in Drug Discovery
The primary application of isoquinoline-4-boronic acid in pharmaceutical research is in the synthesis of complex organic molecules with potential therapeutic value. Its ability to readily participate in Suzuki-Miyaura coupling makes it an invaluable tool for medicinal chemists in structure-activity relationship (SAR) studies. By coupling isoquinoline-4-boronic acid with a variety of substituted aryl or heteroaryl halides, researchers can systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.
A notable application is in the development of enzyme inhibitors. For instance, derivatives of isoquinoline have been investigated as inhibitors of steroid-11β-hydroxylase (CYP11B1), a key enzyme in cortisol biosynthesis. Overproduction of cortisol is implicated in conditions such as Cushing's syndrome.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a representative compound synthesized using an isoquinoline moiety against key steroidogenic enzymes.
| Compound ID | Target Enzyme | Coupling Partner | IC50 (nM) | Selectivity Factor (CYP11B2/CYP11B1) |
| 1 | CYP11B1 | 4-Isoquinoline | 95 | 9.6 |
| 1 | CYP11B2 | 4-Isoquinoline | 914 |
Data extracted from a study on selective CYP11B1 inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Isoquinoline-4-boronic acid
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of isoquinoline-4-boronic acid with an aryl or heteroaryl halide.
Materials:
-
Isoquinoline-4-boronic acid
-
Aryl or heteroaryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., PdCl₂(dppf) - [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., 2 M aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃))
-
Solvent (e.g., Toluene/Dioxane mixture (4:1) or Dimethylformamide (DMF)/Ethanol (3:1))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube under an inert atmosphere (nitrogen or argon), add the aryl or heteroaryl halide (1.0 equivalent), Isoquinoline-4-boronic acid (1.2-1.5 equivalents), and the palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equivalents).
-
Solvent and Base Addition: Add the solvent system (e.g., toluene/dioxane 4:1). To this mixture, add the aqueous base (e.g., 2 M Na₂CO₃ solution, 2.0 equivalents).
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes, or by subjecting the flask to several cycles of vacuum and backfilling with inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 4-substituted isoquinoline derivative.
Specific Protocol: Synthesis of a 4-(Pyridin-4-yl)isoquinoline Derivative as a Potential CYP11B1 Inhibitor
This protocol is an example of the synthesis of a specific pharmacologically relevant compound.
Materials:
-
Isoquinoline-4-boronic acid (1.2 equiv.)
-
4-Bromopyridine hydrochloride (1.0 equiv.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv.)
-
2 M aqueous Na₂CO₃ solution
-
Toluene/Methanol/Water solvent system
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a solution of 4-bromopyridine hydrochloride (1.0 equiv.) in a toluene/methanol/water mixture, add Isoquinoline-4-boronic acid (1.2 equiv.), Na₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Reaction: Reflux the reaction mixture for 5 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up as described in the general protocol.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-(pyridin-4-yl)isoquinoline.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the synthesis of 4-substituted isoquinolines.
Signaling Pathway: Inhibition of Cortisol Synthesis
References
Application Note: Palladium-Catalyzed C-C Bond Formation Using Isoquinoline-4-Boronic Acid Hydrochloride
Introduction: The Strategic Importance of the Isoquinoline Scaffold and the Suzuki-Miyaura Coupling
The isoquinoline nucleus is a prominent structural motif in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds, including kinase inhibitors and other therapeutics.[1] The development of efficient and versatile methods for the synthesis and functionalization of isoquinolines is therefore a critical endeavor for drug discovery and development professionals.[2][3][4][5]
Among the myriad of synthetic transformations available, the Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds.[6][7] First reported in 1979, this palladium-catalyzed reaction offers unparalleled reliability, functional group tolerance, and generally mild reaction conditions.[8][9] It facilitates the coupling of an organoboron species, such as Isoquinoline-4-boronic acid hydrochloride, with an organic (pseudo)halide, providing a direct and powerful route to substituted biaryl and heteroaryl systems.[10][11]
This application note provides a detailed technical guide for researchers utilizing this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the reaction mechanism, provide a validated experimental protocol, discuss the scope of the reaction, and offer practical troubleshooting advice to ensure successful implementation.
Section 1: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[10]
The Core Steps: Oxidative Addition, Transmetalation, and Reductive Elimination
The generally accepted mechanism consists of three primary steps:[12]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (Ar¹-X). This step oxidizes the palladium to a Pd(II) species.
-
Transmetalation: This is the crucial step where the organic moiety from the boron reagent (in this case, the isoquinoline ring) is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.
-
Reductive Elimination: The two organic partners (Ar¹ and the isoquinoline) are expelled from the palladium coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Critical Role of the Base: Activating the Boronic Acid
The base is not a mere spectator; it is an essential activator in the catalytic cycle.[13] Its primary function is to react with the boronic acid to form a tetracoordinate boronate "ate" complex ([R-B(OH)₃]⁻).[6][14] This activation increases the nucleophilicity of the organic group on the boron atom, thereby facilitating its transfer to the electrophilic Pd(II) center during the transmetalation step.[15][16]
The choice of base is critical and can dramatically influence the reaction's success. Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[14] For sensitive substrates like many heteroaryl boronic acids, milder bases such as potassium phosphate or cesium fluoride are often employed to minimize side reactions.[9][17]
The Influence of Ligands and Solvents
The ligands coordinated to the palladium center play a crucial role in stabilizing the catalyst and modulating its reactivity. Electron-rich, bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are particularly effective for coupling challenging substrates like heteroaryl chlorides and minimizing side reactions.[9] The solvent system, typically a mixture of an organic solvent (like 1,4-dioxane, THF, or DMF) and water, must be chosen to ensure adequate solubility of all components, including the inorganic base.
Section 2: Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)isoquinoline
This section provides a representative, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials and Reagents
| Reagent | MW ( g/mol ) | Molarity/Conc. | Amount (mg/mmol) | Equivalents |
| Isoquinoline-4-boronic acid HCl | 209.44 | - | 105 mg, 0.5 mmol | 1.0 |
| 4-Bromoanisole | 187.04 | - | 103 mg, 0.55 mmol | 1.1 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | - | 29 mg, 0.025 mmol | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | - | 207 mg, 1.5 mmol | 3.0 |
| 1,4-Dioxane (anhydrous) | - | - | 4.0 mL | - |
| Water (degassed) | - | - | 1.0 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), 4-bromoanisole (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the palladium catalyst.[1]
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The solvent mixture should be thoroughly degassed beforehand by bubbling with argon for 15-20 minutes.[1]
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the stirring mixture.
-
Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (boronic acid) is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding 10 mL of water and dilute with 15 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
Purification and Characterization
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product, 4-(4-methoxyphenyl)isoquinoline. The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 3: Workflow and Data Presentation
Visualized Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product analysis.
Caption: A standard workflow for Suzuki-Miyaura cross-coupling reactions.
Table of Representative Coupling Partners and Conditions
The protocol is versatile and can be adapted for various aryl and heteroaryl halides. The following table provides a general guide to reaction conditions for different coupling partners.
| Aryl Halide (Ar-X) | Catalyst / Ligand | Base | Temp (°C) | Typical Yield | Notes |
| Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ | 80-90 | Excellent | Generally the most reactive coupling partner. |
| Aryl Bromide | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃ / K₃PO₄ | 90-100 | Good to Excellent | A good balance of reactivity and availability. |
| Aryl Chloride | Pd(OAc)₂ / XPhos or SPhos | K₃PO₄ | 100-110 | Moderate to Good | Requires more active catalyst systems with bulky, electron-rich ligands.[9] |
| Aryl Triflate | Pd(PPh₃)₄ | K₂CO₃ | 80-90 | Good to Excellent | Reactivity is comparable to aryl bromides. |
| Heteroaryl Bromide | Pd(OAc)₂ / SPhos | Cs₂CO₃ / K₃PO₄ | 90-110 | Variable | Can be challenging; may require careful optimization to avoid side reactions.[18] |
Section 4: Key Considerations and Troubleshooting
The Challenge of Protodeboronation
The most common side reaction, particularly with electron-deficient heteroaryl boronic acids like isoquinoline derivatives, is protodeboronation.[9][18] This is the cleavage of the C–B bond by a proton source (e.g., water) before the desired cross-coupling can occur, leading to the formation of unsubstituted isoquinoline and reducing the overall yield.
Mitigation Strategies:
-
Choice of Base: Use of milder, less hydrolytic bases like K₃PO₄ or CsF can suppress this pathway.[17]
-
Solvent System: Minimizing the amount of water or using anhydrous conditions with a fluoride source (e.g., KF) can be effective.
-
Temperature Control: A dramatic temperature dependence has been observed in some systems, where a specific optimal temperature minimizes protodeboronation.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized). 2. Impure starting materials. 3. Incorrect base or solvent. | 1. Ensure a strictly inert atmosphere; use freshly degassed solvents. 2. Check purity of reagents. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents. |
| Significant Protodeboronation | 1. Base is too harsh or too much water is present. 2. Reaction temperature is too high. | 1. Switch to a milder base (K₃PO₄, CsF).[9][17] 2. Reduce the amount of water in the solvent system. 3. Screen lower reaction temperatures.[9] |
| Formation of Homocoupled Byproducts | 1. Catalyst decomposition. 2. Reaction temperature is too high. | 1. Screen different palladium sources and ligands (e.g., use a pre-catalyst with a biarylphosphine ligand). 2. Lower the reaction temperature. |
| Difficulty in Purification | 1. Close-running byproducts. 2. Residual palladium in the product. | 1. Optimize chromatography conditions (try different solvent systems or silica alternatives). 2. Treat the crude product solution with a palladium scavenger. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful method for the C-4 functionalization of the isoquinoline core using this compound. By understanding the underlying mechanism and the critical roles of the base and catalyst system, researchers can effectively leverage this reaction to synthesize diverse libraries of novel compounds. Careful control of the reaction atmosphere and strategic selection of reagents are key to overcoming common challenges like protodeboronation and achieving high yields of the desired C-C coupled products.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinoline synthesis [organic-chemistry.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting failed Suzuki coupling reactions with boronic acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding challenges encountered with boronic acids in these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during Suzuki coupling reactions involving boronic acids.
Issue 1: Low to No Product Yield
Q1: My Suzuki coupling reaction is not working or giving a very low yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the reaction components and conditions is essential. Here are the primary areas to investigate:
-
Catalyst Activity: The active Pd(0) species may not be generated or could be deactivated. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions promote its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2] Ensure your solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Reagent Purity & Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids can degrade over time, especially if they are prone to protodeboronation.[2]
-
Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of your starting materials or products.[1] For biphasic reactions, ensure vigorous stirring to maximize the interaction between the phases.[4]
-
Water Content: Trace amounts of water can be beneficial, and in some cases essential, for the reaction to proceed, as it can help to dissolve the base and facilitate the formation of the active boronate species.[5][6][7][8] However, excessive water can promote protodeboronation.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich, heteroaromatic, or vinyl boronic acids.[9][10] Here are some strategies to minimize it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[11]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt. These are more resistant to protodeboronation.[1][2]
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1]
Q3: My reaction has stalled, and I see unreacted starting materials. What should I do?
A3: A stalled reaction often points to catalyst deactivation or suboptimal reaction conditions. Consider the following:
-
Check Degassing: Ensure all solvents and the reaction mixture have been properly degassed.
-
Catalyst/Ligand System: For challenging or sterically hindered substrates, a simple catalyst system may not be sufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[12][13]
-
Increase Temperature: Cautiously increasing the reaction temperature can help overcome the activation barrier for oxidative addition.[1]
-
Screen Different Bases and Solvents: The optimal combination is highly substrate-dependent. A screening of different bases and solvents may be necessary.
Issue 2: Side Product Formation
Q4: I'm observing a significant amount of homocoupling product from my boronic acid. What causes this and how can I minimize it?
A4: Homocoupling of the boronic acid (forming a symmetrical biaryl) is often promoted by the presence of oxygen or Pd(II) species, which can occur when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2][14] To reduce homocoupling:
-
Thoroughly Degas: Ensure the reaction is rigorously degassed to remove oxygen.[3]
-
Use a Pd(0) Source: Employ a Pd(0) catalyst or an efficient precatalyst system to minimize the presence of Pd(II) at the start of the reaction.[2]
-
Adjust Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress boronic acid homocoupling.[15]
Q5: What are other common byproducts in Suzuki coupling reactions?
A5: Besides protodeboronation and homocoupling products, you might also observe:
-
Dehalogenation of the Aryl Halide: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by an inefficient catalyst or the presence of active hydrogen sources.[3]
-
Products from Ligand Scrambling: In some cases, the aryl group from a phosphine ligand (like in Pd(PPh₃)₄) can be incorporated into the product. Using bulky phosphine ligands can help to suppress this side reaction.[13]
Data Presentation
The choice of reaction components is critical for a successful Suzuki-Miyaura coupling. The following tables provide a comparative overview of how different catalysts, ligands, and bases can affect the reaction outcome for challenging substrates.
Table 1: Catalyst and Ligand Screening for the Suzuki Coupling of 2,4-dichloropyrimidine [15]
| Catalyst | Ligand | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, an improvement over Pd₂(dba)₃. |
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yields [16][17]
| Base | Substrates | Yield (%) | Notes |
| Na₂CO₃ | Aryl iodides and chlorides with phenyl boronic acid | 98 | Often a highly effective and economical choice. |
| K₂CO₃ | Aryl chlorides with boronic acids | 40-80 | A versatile and commonly used base. |
| K₃PO₄ | Aryl bromides | 80-95+ | A stronger base, often effective for less reactive substrates. |
| Cs₂CO₃ | Aryl bromides | 90-95+ | A strong and highly effective base, but more expensive. |
| KOH | Aryl bromides | 70-90 | A strong base, but can sometimes lead to side reactions. |
| NaOH | Aryl bromides | ~70 | Similar to KOH, its high basicity can be detrimental in some cases. |
| KF | Aryl bromides | Moderate to high | Fluoride ions are believed to play a unique role in activating the boronic acid. |
Table 3: Solvent Selection for Suzuki-Miyaura Coupling [2][8][18][19]
| Solvent System | Typical Substrates | Notes |
| Toluene/Water | General purpose | A common biphasic system. |
| Dioxane/Water | General purpose | Another widely used biphasic system. |
| THF/Water | General purpose | Effective, but THF can be peroxide-forming. |
| DMF | General purpose | A polar aprotic solvent, good for solubility. |
| Ethanol/Water | "Green" chemistry | A more environmentally friendly option. |
| i-PrOAc | Amide coupling | Recommended green solvent for amide bond cleavage couplings. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Halide [20][21]
This protocol is a general starting point and should be optimized for specific substrates.
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser, magnetic stir bar) overnight and allow it to cool in a desiccator.
-
Reaction Setup:
-
Assemble the Schlenk flask with the stir bar and condenser, and connect it to a Schlenk line.
-
Evacuate the flask under vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction:
-
Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Purity Assessment of Boronic Acid by HPLC [22][23]
This protocol provides a general method for determining the purity of a boronic acid sample.
-
Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile and water is common. For MS compatibility, replace any non-volatile acid like phosphoric acid with formic acid.
-
Sample Preparation:
-
Standard Solution: Accurately prepare a stock solution of a boronic acid reference standard in a suitable solvent (e.g., acetonitrile/water).
-
Sample Solution: Accurately prepare a solution of the boronic acid sample to be tested at a similar concentration.
-
-
Analysis:
-
Inject the standard and sample solutions onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to the boronic acid and any impurity peaks.
-
Calculate the purity of the sample by comparing the peak area of the boronic acid in the sample to that of the standard, or by calculating the area percentage of the main peak relative to all peaks.
-
Protocol 3: High-Throughput Screening of Reaction Conditions [1]
This protocol outlines a method for efficiently screening different catalysts, ligands, bases, and solvents.
-
Plate Setup: Use a 24-well or 96-well reaction block. Pre-weighed catalyst/ligand combinations are available in screening kits.
-
Reagent Addition:
-
In an inert atmosphere (e.g., inside a glovebox or using an inertion box), add the aryl halide and boronic acid stock solutions to each well.
-
Add the appropriate base and solvent to each well according to the screening plan.
-
-
Reaction:
-
Seal the reaction block.
-
Place the block on a preheated hot plate with stirring and run the reactions for a set amount of time (e.g., overnight).
-
-
Workup and Analysis:
-
Cool the reaction block.
-
Add a quench solution and an internal standard to each well.
-
Analyze the outcome of each reaction by LC-MS or GC-MS to determine the relative yield of the desired product.
-
Visualizations
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for a Failed Suzuki Coupling Reaction
Caption: A workflow diagram for troubleshooting low yields.
Diagram 3: Logical Relationships for Selecting Key Reaction Components
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uwindsor.ca [uwindsor.ca]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchwithnj.com [researchwithnj.com]
- 19. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
stability and degradation pathways of Isoquinoline-4-boronic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding the stability and degradation pathways of Isoquinoline-4-boronic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to mitigate common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Isoquinoline-4-boronic acid?
A1: Like many boronic acids, Isoquinoline-4-boronic acid is susceptible to several degradation pathways:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of isoquinoline. This process is often pH-dependent.[1][2][3]
-
Oxidation: The boronic acid moiety can be oxidized, leading to the formation of 4-hydroxyisoquinoline.[4][5][6] This is a common degradation pathway for boronic acids, especially in the presence of reactive oxygen species.[4][5]
-
Boroxine Formation: In the presence of dehydrating conditions or in non-aqueous solvents, three molecules of isoquinoline-4-boronic acid can undergo intermolecular dehydration to form a cyclic trimer anhydride called a boroxine. This is a reversible process, and the boroxine can hydrolyze back to the boronic acid in the presence of water.[7]
Q2: How should I store Isoquinoline-4-boronic acid to ensure its stability?
A2: To minimize degradation, Isoquinoline-4-boronic acid should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[8] The recommended storage temperature is typically 2-8°C. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q3: I am seeing a significant amount of isoquinoline in my reaction mixture. What is causing this and how can I prevent it?
A3: The presence of isoquinoline is likely due to protodeboronation. This side reaction can be influenced by several factors in your experimental setup. To minimize protodeboronation, consider the following:
-
pH Control: The rate of protodeboronation is highly pH-dependent. For heteroaromatic boronic acids like 4-pyridylboronic acid, which is structurally similar to the isoquinoline core, protodeboronation is reported to be very slow, especially at high pH (e.g., pH 12).[1][2] If your reaction is run under acidic or neutral conditions, you may be promoting this side reaction.
-
Reaction Temperature: Elevated temperatures can accelerate the rate of protodeboronation. If possible, running the reaction at a lower temperature may help.
-
Catalyst and Reagents: Certain palladium catalysts and reaction conditions can promote protodeboronation. Ensure your reagents are pure and consider screening different catalysts and bases.
Q4: My Suzuki-Miyaura coupling reaction with Isoquinoline-4-boronic acid is giving low yields. What are the common troubleshooting steps?
A4: Low yields in Suzuki-Miyaura coupling reactions involving boronic acids are a common issue.[9][10][11] Here are some key areas to investigate:
-
Reagent Quality: Ensure your Isoquinoline-4-boronic acid is pure and has not degraded. Consider running a quick purity check using NMR or HPLC.
-
Catalyst Activity: The palladium catalyst is crucial. Use a fresh, active catalyst and ensure your reaction is performed under an inert atmosphere to prevent catalyst deactivation.
-
Base Selection: The choice of base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base can be reaction-dependent.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used. The ratio of organic solvent to water can impact the reaction efficiency.
-
Protodeboronation: As mentioned, this side reaction consumes your starting material. If you suspect this is an issue, refer to the strategies in Q3.
-
Homocoupling: The formation of bi-isoquinoline (a dimer of your starting material) can occur, often promoted by the presence of oxygen.[12] Ensure your reaction is thoroughly degassed.
Troubleshooting Guides
Issue 1: Poor Stability of Isoquinoline-4-boronic acid in Solution
| Symptom | Possible Cause | Suggested Solution |
| Rapid decrease in the concentration of Isoquinoline-4-boronic acid in aqueous solution over time, as observed by HPLC. | Hydrolysis/Protodeboronation: The C-B bond is being cleaved. | - Adjust the pH of the solution. Based on analogous heteroaromatic boronic acids, higher pH may increase stability against protodeboronation.[1][2]- If possible for your application, consider using a less aqueous solvent system. |
| Formation of a white precipitate in non-aqueous solvents. | Boroxine Formation: The boronic acid is trimerizing.[7] | - Add a small amount of water to the solution to shift the equilibrium back to the boronic acid.- This may not be detrimental to some reactions as boroxines can also be active in cross-coupling. |
| Discoloration of the solution (e.g., yellowing). | Oxidation: The compound is being oxidized, potentially to 4-hydroxyisoquinoline. | - Prepare solutions fresh and use them promptly.- Degas solvents thoroughly to remove dissolved oxygen.- Store solutions under an inert atmosphere. |
Issue 2: Inconsistent Results in Suzuki-Miyaura Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| No or very low yield of the desired product. | Inactive Catalyst: The Pd(0) catalyst has been oxidized or is otherwise inactive. | - Use a fresh batch of catalyst and ligand.- Ensure the reaction is run under strictly inert conditions (argon or nitrogen).[9]- Consider using a more robust pre-catalyst. |
| Inefficient Transmetalation: The transfer of the isoquinoline group from boron to palladium is not occurring. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).- Optimize the solvent system (e.g., dioxane/water, THF/water ratios). | |
| Significant amount of isoquinoline byproduct detected. | Protodeboronation: The boronic acid is degrading before it can couple. | - Switch to a milder base (e.g., KF).- Lower the reaction temperature.- Use anhydrous conditions if the reaction allows. |
| Significant amount of bi-isoquinoline byproduct detected. | Homocoupling: Two molecules of the boronic acid are coupling together. | - Ensure the reaction is thoroughly degassed to remove oxygen.[12]- Use a fresh, high-quality palladium source. |
Data Presentation
Table 1: Summary of Forced Degradation Studies for Isoquinoline-4-boronic acid
| Stress Condition | Time (hours) | % Degradation of Isoquinoline-4-boronic acid | Major Degradation Product(s) |
| 0.1 M HCl (60°C) | 24 | Hypothetical Data: ~5% | Isoquinoline |
| 0.1 M NaOH (60°C) | 24 | Hypothetical Data: <2% | - |
| 3% H₂O₂ (RT) | 24 | Hypothetical Data: ~15% | 4-Hydroxyisoquinoline |
| Thermal (80°C, solid) | 72 | Hypothetical Data: <1% | - |
| Photostability (ICH Q1B) | - | Hypothetical Data: <1% | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of Isoquinoline-4-boronic acid
Objective: To investigate the stability of Isoquinoline-4-boronic acid under various stress conditions to identify potential degradation products and pathways.
Materials:
-
Isoquinoline-4-boronic acid
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV detector
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of Isoquinoline-4-boronic acid in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid Isoquinoline-4-boronic acid in a vial and heat in an oven at 80°C for 72 hours.
-
At specified time points, dissolve a portion of the solid in a known volume of solvent for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Characterize any significant degradation products using LC-MS to determine their mass-to-charge ratio and propose structures.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating Isoquinoline-4-boronic acid from its potential degradation products.
Instrumentation:
-
HPLC with a PDA or UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions (Starting Point for Method Development):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or scan for optimal wavelength)
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Caption: Major degradation pathways of Isoquinoline-4-boronic acid.
Caption: Workflow for assessing the stability of Isoquinoline-4-boronic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 7. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Prevention of Protodeboronation in Boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation of boronic acids in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation, also known as protodeborylation, is an undesirable side reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2][3] This reaction consumes the boronic acid, leading to a reduced yield of the desired product and the formation of a byproduct that can complicate purification. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors such as the reaction conditions and the organic substituent on the boronic acid.[1][2]
Q2: What are the primary mechanisms of protodeboronation?
A2: Protodeboronation can proceed through several mechanisms, primarily catalyzed by acid or base.[1][2]
-
Acid-catalyzed protodeboronation: This mechanism involves the reaction of the boronic acid with an acid, such as sulfuric acid.[1][2]
-
Base-catalyzed protodeboronation: This is a common pathway in reactions like the Suzuki-Miyaura coupling, which are typically run under basic conditions.[1][2] It involves a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form a more reactive boronate species ([R-B(OH)₃]⁻). This boronate then reacts with a proton source, such as water, leading to the cleavage of the C-B bond.[1][2]
-
Zwitterionic mechanism: Basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, can form a zwitterionic species under neutral pH conditions. This zwitterion can then undergo unimolecular fragmentation of the C-B bond, leading to rapid protodeboronation.[1]
Q3: Which types of boronic acids are most susceptible to protodeboronation?
A3: The stability of boronic acids varies significantly:
-
Heteroaromatic boronic acids: Particularly those with a basic nitrogen atom, like 2-pyridyl and 5-thiazolyl boronic acids, are highly susceptible to protodeboronation.[4]
-
Electron-deficient arylboronic acids: Arylboronic acids with electron-withdrawing substituents are also prone to protodeboronation, especially under basic conditions.[4][5]
-
Vinyl and cyclopropyl boronic acids: These can also be unstable and undergo protodeboronation.[6]
Q4: How can I detect if protodeboronation is occurring in my reaction?
A4: The most direct way to detect protodeboronation is to analyze the crude reaction mixture by techniques such as LC-MS, GC-MS, or NMR spectroscopy. Look for a byproduct with a mass or spectrum corresponding to the arene or heteroarene formed by replacing the boronic acid group with a hydrogen atom.[4]
Troubleshooting Guides
Issue: Low yield of desired product and significant protodeboronation byproduct observed.
This is a common issue, particularly in Suzuki-Miyaura cross-coupling reactions. The following troubleshooting guide provides a systematic approach to minimize protodeboronation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing protodeboronation.
Detailed Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Choice of Base: Strong bases like NaOH and KOH can accelerate protodeboronation.[4] Switching to milder, non-hydroxide bases is often effective.
-
Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation. Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover, typically in the range of 60-80 °C.[4]
-
Solvent: Ensure the use of anhydrous solvents, as water can act as a proton source for protodeboronation.[4] Consider using less protic solvents like 2-MeTHF or toluene as alternatives to dioxane.
-
-
Modify the Boronic Acid Reagent (Slow-Release Strategy):
-
Boronic Esters (Pinacol or MIDA): Converting the boronic acid to a more stable ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, can significantly reduce protodeboronation.[1][2] These esters act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1][2][7][8]
-
Organotrifluoroborates: Potassium organotrifluoroborate salts are another class of stable boronic acid surrogates that can be used in a slow-release strategy.
-
-
Enhance Catalytic Activity:
-
Catalyst and Ligand Selection: A slow desired reaction provides more time for the competing protodeboronation to occur. Using a more active catalyst system can accelerate the productive coupling. Employing robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) can promote efficient cross-coupling.[4]
-
Catalyst Loading: Increasing the catalyst loading can help to speed up the desired reaction.[4]
-
Metal Additives: The addition of copper or silver salts can sometimes accelerate the cross-coupling reaction, thereby outcompeting protodeboronation.[1][2]
-
Quantitative Data Summary
The choice of reaction parameters can have a significant impact on the extent of protodeboronation. The following tables summarize the effect of different bases and the use of boronic acid derivatives on reaction yield.
Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield
| Boronic Acid Substrate | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-tert-butylphenylboronic acid | - | No Base | Dioxane/H₂O | 100 | 0 | |
| 4-tert-butylphenylboronic acid | - | K₂CO₃ | Dioxane/H₂O | 100 | 31 | [9] |
| Phenylboronic acid | 4-Bromoacetophenone | K₂CO₃ | H₂O | 150 | 95 | [10] |
| Phenylboronic acid | 4-Bromoacetophenone | Cs₂CO₃ | H₂O | 150 | 98 | [10] |
| Phenylboronic acid | p-Bromotoluene | Na₂CO₃ | Toluene/EtOH/H₂O | 50 | 95 |
Table 2: Comparison of Boronic Acid Derivatives in Suzuki-Miyaura Coupling
| Boron Reagent Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 85 | [11] |
| 4-Methoxyphenylboronic acid MIDA ester | 4-Bromotoluene | XPhos-G2 | K₃PO₄ | DMF | 80 | 89 | [12] |
| 2-Pyridylboronic acid | 4-Chloroanisole | - | - | - | - | Low/Decomposition | [6][13] |
| 2-Pyridyl MIDA boronate | 4-Chloroanisole | XPhos Pre-catalyst | K₃PO₄ | DMF | 80 | Good | [14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction, incorporating best practices to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if required)
-
Mild base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 2-MeTHF)
Procedure:
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide, boronic acid/ester, base, and palladium catalyst to a dry reaction vessel equipped with a stir bar.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60-80 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of N-Methyliminodiacetic Acid (MIDA) Boronates
This protocol describes a mild and simple method for the synthesis of MIDA boronates from boronic acids using MIDA anhydride.[15][16][17]
Materials:
-
Boronic acid (1.0 equiv)
-
N-Methyliminodiacetic acid (MIDA) anhydride (1.5 equiv)
-
Anhydrous solvent (e.g., THF or DMSO)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, suspend the boronic acid and MIDA anhydride in the anhydrous solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (monitor by NMR or LC-MS). MIDA anhydride acts as both the MIDA source and an in situ desiccant.[15][17]
-
Isolation: For many MIDA boronates, which are often crystalline and sparingly soluble in common organic solvents, isolation can be achieved by simple filtration. Wash the collected solid with a small amount of cold solvent and dry under vacuum.
Visualizations
Reaction Pathways
Caption: Competing pathways in Suzuki-Miyaura coupling.
Slow-Release Strategy Workflow
Caption: The slow-release strategy using stable boronic esters.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. experts.illinois.edu [experts.illinois.edu]
optimizing reaction yield for Isoquinoline-4-boronic acid couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving isoquinoline-4-boronic acid, a key building block in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What makes isoquinoline-4-boronic acid a challenging coupling partner? A1: Isoquinoline-4-boronic acid can be a challenging substrate for several reasons. The electron-withdrawing nature of the isoquinoline ring system, particularly the nitrogen atom, decreases the nucleophilicity of the boronic acid.[1] This can slow down the crucial transmetalation step in the catalytic cycle.[1] Additionally, like many heterocyclic boronic acids, it can be susceptible to competitive protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[2]
Q2: What are the most critical parameters to control for a successful coupling? A2: The most critical parameters are the choice of catalyst, ligand, base, and solvent, along with the rigorous exclusion of oxygen.[3][4] The catalyst and ligand system must be active enough to overcome the lower reactivity of the substrate, while the base and solvent must be chosen to promote the reaction without degrading the starting materials.[3] Running the reaction under a completely inert atmosphere (Argon or Nitrogen) is essential to prevent catalyst decomposition and homocoupling side reactions.[3][5]
Q3: Should I use the boronic acid directly or a more stable derivative? A3: If you are experiencing issues with low yield due to degradation, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate is a highly effective strategy.[5][6] Another simple and effective method is to form a diethanolamine adduct, which is an air- and water-stable crystalline solid that can be used directly in the coupling reaction, often releasing the boronic acid slowly under the reaction conditions.[3][7] This "slow-release" strategy minimizes the concentration of the free boronic acid, reducing its rate of degradation.[8]
Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My reaction is not working, and I'm recovering mostly starting material. What should I check first? A: When a Suzuki coupling fails, a systematic check of your reagents and setup is the first step.
-
Catalyst and Ligand Integrity: The active catalyst is the Pd(0) species.[3] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[2][3] Ensure your palladium source and phosphine ligands are fresh and have been stored correctly, as phosphines are susceptible to oxidation.[5] Using newer generation, air-stable precatalysts (e.g., Buchwald-type G3 or G4 precatalysts) can improve reliability.[3]
-
Inert Atmosphere: Oxygen can irreversibly oxidize the Pd(0) catalyst and cause homocoupling of the boronic acid.[2][3] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.[3][5][9]
-
Reagent Purity: Verify the purity of your isoquinoline-4-boronic acid and the aryl halide. Boronic acids can degrade over time.[3] The reactivity of the aryl halide partner also plays a significant role, with the general trend being I > Br > OTf >> Cl.[5] Couplings with aryl chlorides are particularly challenging and require highly active catalyst systems.[5][10]
Issue 2: Significant Side Product Formation
Q: I'm getting a good conversion of my starting material, but the yield of the desired product is low due to side reactions. How can I identify and minimize them? A: The two most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation (Hydrolysis): This is the replacement of the boronic acid group with a hydrogen atom, resulting in isoquinoline as a byproduct. This is often exacerbated by strong bases and the presence of water.[3]
-
Solution 1: Milder Base: Switch from strong bases like K₃PO₄ or NaOH to a weaker base such as K₂CO₃ or KF.[3]
-
Solution 2: Anhydrous Conditions: Water is the proton source for this side reaction.[3] Using anhydrous solvents and bases can significantly reduce protodeboronation. Note that some "anhydrous" couplings with bases like K₃PO₄ may require a tiny amount of water to function, so complete exclusion is not always optimal.[6]
-
Solution 3: Protect the Boronic Acid: As mentioned in the FAQs, using a more stable derivative like a pinacol ester or diethanolamine adduct can protect the boronic acid from premature decomposition.[5][7]
-
-
Homocoupling: This is the formation of a biaryl product from two molecules of the boronic acid or two molecules of the aryl halide. Boronic acid homocoupling is often caused by the presence of oxygen.[2][3]
Issue 3: Difficulty with Sterically Hindered Substrates
Q: My reaction is sluggish or fails when coupling isoquinoline-4-boronic acid with a sterically hindered aryl halide (e.g., one with ortho-substituents). What conditions should I try? A: Steric hindrance slows down the reaction, particularly the reductive elimination step.[3] More forcing conditions and specialized catalyst systems are required.
-
Use Bulky, Electron-Rich Ligands: This is the most critical factor. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective for coupling sterically hindered substrates.[3][11] These ligands are both bulky and electron-donating, which accelerates the key steps of the catalytic cycle.[2][12]
-
Higher Temperatures: Increasing the reaction temperature (e.g., to 100-120 °C) can often overcome the higher activation energy associated with hindered substrates.[13]
-
Stronger, Non-Nucleophilic Base: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the transmetalation step with hindered partners.[3][14]
Data Presentation: Recommended Reaction Conditions
The optimal conditions for Suzuki-Miyaura couplings are highly substrate-dependent. The following tables provide starting points for optimization based on the nature of the coupling partner.
Table 1: General Screening Conditions
| Component | Reagent/Parameter | Concentration/Amount | Purpose |
|---|---|---|---|
| Boronic Acid | Isoquinoline-4-boronic acid | 1.2 - 1.5 equiv. | Ensures complete consumption of limiting halide. |
| Aryl Halide | Ar-Br or Ar-I | 1.0 equiv. | Limiting reagent. |
| Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% Pd | Source of catalytic palladium.[2][14] |
| Ligand | SPhos or XPhos | 2-4 mol% | Bulky, electron-rich ligand to accelerate reaction.[3][14] |
| Base | K₃PO₄ or K₂CO₃ | 2.0 - 3.0 equiv. | Activates the boronic acid for transmetalation.[3] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | 0.1 - 0.5 M | Common solvent system; water helps dissolve base.[12] |
| Temperature | 80 - 110 °C | - | Provides thermal energy for the reaction.[5] |
Table 2: Conditions for Challenging Couplings (e.g., Aryl Chlorides or Hindered Substrates)
| Component | Reagent/Parameter | Concentration/Amount | Rationale |
|---|---|---|---|
| Boronic Acid | Isoquinoline-4-boronic acid | 1.5 equiv. | Driving the reaction to completion. |
| Aryl Halide | Ar-Cl | 1.0 equiv. | Challenging electrophile. |
| Precatalyst | XPhos Pd G3 | 1-3 mol% | Highly active, air-stable precatalyst.[3] |
| Ligand | (Included in precatalyst) | - | Optimized for difficult couplings. |
| Base | K₃PO₄ (finely powdered) | 3.0 equiv. | Strong base needed for activating boronic acid.[6] |
| Solvent | Toluene or Dioxane | Anhydrous, 0.1 M | Anhydrous conditions can be beneficial.[3] |
| Temperature | 100 - 120 °C | - | More forcing conditions required. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), isoquinoline-4-boronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[3]
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%) or the palladium source (e.g., Pd₂(dba)₃) and ligand (e.g., SPhos).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1) via syringe.[3][5] The solvent should be degassed beforehand by sparging with an inert gas for at least 20-30 minutes.[9]
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[5] Vigorous stirring is crucial for biphasic reactions to ensure mixing.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Technical Support Center: Troubleshooting Common Side Reactions in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, like any complex catalytic reaction, it is not without its challenges. The formation of undesired side products can significantly lower the yield of the target molecule, complicate purification, and consume valuable starting materials. This technical support center provides a comprehensive guide to identifying, understanding, and mitigating the most common side reactions encountered in Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in Suzuki-Miyaura coupling?
A1: The most frequently observed side reactions include:
-
Protodeboronation: The cleavage of the C–B bond of the organoboron reagent and its replacement with a C–H bond.[1]
-
Homocoupling: The self-coupling of two molecules of the organoboron reagent to form a symmetrical biaryl.[2]
-
Dehalogenation: The reduction of the organic halide starting material, replacing the halogen with a hydrogen atom.[2][3]
-
β-Hydride Elimination: A decomposition pathway for alkylboron reagents that possess β-hydrogens, leading to the formation of alkenes.[1]
Q2: How can I identify which side reaction is occurring in my experiment?
A2: A combination of analytical techniques is essential for identifying byproducts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for detecting the molecular weights of the desired product and various side products in the crude reaction mixture.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Effective for analyzing volatile byproducts and can provide quantitative information on the relative amounts of different components.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of the desired product and any side products that have been isolated.[4] Monitoring the reaction directly by NMR can also provide quantitative data on the consumption of starting materials and the formation of products and byproducts over time.[4][5]
Q3: I am observing a significant amount of a byproduct with the mass of my starting boronic acid minus the B(OH)₂ group and plus a hydrogen. What is happening?
A3: This is a classic sign of protodeboronation .[1] This side reaction is particularly prevalent with electron-deficient arylboronic acids and heteroaromatic boronic acids (e.g., 2-pyridyl).[1] Key factors that promote protodeboronation include high temperatures, prolonged reaction times, the presence of water, and the choice of base.[1]
Q4: My main byproduct is a symmetrical molecule formed from two of my boronic acid units. What is this and how can I prevent it?
A4: You are observing homocoupling of your boronic acid.[2] This is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling.[2]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled product.[2] To minimize homocoupling, it is crucial to rigorously degas the reaction mixture and consider using a Pd(0) precatalyst.[6]
Q5: I am seeing a significant amount of my starting aryl halide, but without the halogen. What is this side reaction?
A5: This is dehalogenation . The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or water.[3] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene.[3]
Troubleshooting Guides
Problem 1: Significant Protodeboronation Observed
If you identify the protonated form of your boronic acid as a major byproduct, consider the following troubleshooting steps.
-
Use a Protected Boronic Acid Derivative: Convert the boronic acid to a more stable form, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate. These derivatives provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and thus minimizing protodeboronation.[6]
-
Optimize the Base: Strong bases can accelerate protodeboronation. Consider switching to weaker bases like K₃PO₄, K₂CO₃, or CsF.[7]
-
Lower the Reaction Temperature: If the desired coupling reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can significantly decrease the rate of protodeboronation.
-
Use a More Active Catalyst System: Employing a highly active catalyst (e.g., one with bulky, electron-rich phosphine ligands like SPhos or XPhos) can increase the rate of the desired Suzuki coupling, allowing it to outcompete the protodeboronation side reaction.[6]
-
Anhydrous Conditions: If the reaction chemistry allows, using rigorously dried solvents and reagents can help, as water is a proton source for this side reaction.[6]
Problem 2: Significant Homocoupling Observed
The formation of a symmetrical biaryl from your boronic acid indicates a homocoupling side reaction.
-
Rigorously Degas Reaction Mixture: Use techniques such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period to remove dissolved oxygen.[6]
-
Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.[1]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to ensure the palladium remains in the active Pd(0) state.[8]
Quantitative Data on Side Reactions
The extent of side reactions is highly dependent on the specific substrates and reaction conditions. The following tables provide illustrative data on how different parameters can influence the outcome of a Suzuki-Miyaura coupling.
Table 1: Effect of Base on Dehalogenation of 2-Bromopyridine
| Base | % Yield of Coupled Product | % Yield of Dehalogenated Product (Pyridine) | Reference |
| K₃PO₄ | 95 | 3 | [9] (Fictional Data) |
| Cs₂CO₃ | 90 | 5 | [9] (Fictional Data) |
| NaOt-Bu | 80 | 18 | [9] (Fictional Data) |
| Et₃N | 65 | 30 | [9] (Fictional Data) |
| Note: This data is illustrative and compiled from general trends. Actual results will vary. |
Table 2: Relative Hydrolysis Rates of Potassium Organotrifluoroborates
A slower hydrolysis rate is generally desirable for the "slow-release" strategy to minimize protodeboronation.
| Organic Substituent (R in R-BF₃K) | Relative Rate of Hydrolysis | Reference |
| Isopropyl, β-Styryl, Anisyl | Fast | [9] |
| p-F-Phenyl, Naphthyl, Furyl, Benzyl | Slow (requires acid catalysis) | [9] |
| Alkynyl, Nitrophenyl | Very Slow | [9] |
| Hydrolysis rates were studied in THF/H₂O with Cs₂CO₃ at 55 °C.[9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a Stabilized Boronic Acid Pinacol Ester to Minimize Protodeboronation
This protocol is a starting point for couplings where protodeboronation of the free boronic acid is a concern.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., dioxane, THF, or toluene, with a small amount of water if necessary)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the aryl halide, the arylboronic acid pinacol ester, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
Protocol 2: General Procedure to Minimize Homocoupling via Slow Addition of Methylboronic Acid
This protocol is designed for couplings involving reactive boronic acids prone to homocoupling.
Materials:
-
Aryl or alkyl halide (1.0 equiv)
-
Methylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Toluene)
Procedure:
-
To a Schlenk flask under a positive pressure of inert gas, add the aryl or alkyl halide, the base, and the palladium catalyst.
-
Add the degassed solvent via syringe.
-
In a separate flask, dissolve the methylboronic acid in a minimal amount of the degassed solvent.
-
Using a syringe pump, add the methylboronic acid solution to the reaction mixture dropwise over a period of 30–60 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and purify as described in Protocol 1.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Isoquinoline-4-Boronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products derived from isoquinoline-4-boronic acid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of products from Suzuki-Miyaura and Buchwald-Hartwig reactions involving isoquinoline-4-boronic acid.
Issue 1: The purified product is contaminated with a metallic black solid.
-
Question: After my Suzuki-Miyaura or Buchwald-Hartwig reaction, I see a fine black precipitate in my crude product, and my column chromatography fractions are greyish. What is this, and how can I remove it?
-
Answer: The black solid is likely palladium black, which forms when the palladium catalyst precipitates out of solution. To remove it, you can filter the reaction mixture through a pad of Celite before aqueous workup.[1] For residual colloidal palladium, specialized scavenger resins can be highly effective.[2]
Issue 2: My product co-elutes with a major byproduct during column chromatography.
-
Question: I am having difficulty separating my desired isoquinoline product from a significant byproduct that has a very similar Rf value on the TLC plate. What could this byproduct be, and how can I improve the separation?
-
Answer: A common byproduct in Suzuki-Miyaura reactions is the homocoupling product of the boronic acid.[3] To improve separation, you can try the following:
-
Optimize your solvent system: Experiment with different solvent mixtures. For nitrogen-containing compounds like isoquinolines, adding a small amount of a polar solvent like methanol to a dichloromethane or ethyl acetate/hexane system can alter the selectivity.[4]
-
Use a different stationary phase: If silica gel is not providing adequate separation, consider using alumina (neutral or basic) or a reverse-phase silica gel.
-
Acid/Base Extraction: Given that your product contains a basic isoquinoline nitrogen, you may be able to perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer with a base and re-extract your product into an organic solvent.
-
Issue 3: I have a low yield of my purified product after recrystallization.
-
Question: I have attempted to purify my isoquinoline derivative by recrystallization, but the recovery is very low. What can I do to improve the yield?
-
Answer: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve your compound completely.[5]
-
The compound is too soluble in the chosen solvent at low temperatures: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] You may need to screen for a different solvent or use a multi-solvent system.[7] For instance, you could dissolve your product in a good solvent (like methanol or dichloromethane) and then slowly add a poor solvent (like hexane or water) until the solution becomes cloudy, then heat until it clarifies and allow it to cool slowly.[7][8]
-
Premature crystallization: If the solution cools too quickly, the product may precipitate as an amorphous solid or oil, trapping impurities. Ensure the solution cools slowly and undisturbed.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction with isoquinoline-4-boronic acid?
A1: The most common impurities include:
-
Residual Palladium Catalyst: Often observed as a fine black powder (palladium black).[1]
-
Homocoupled Boronic Acid: A dimer of isoquinoline-4-boronic acid.[3]
-
Unreacted Starting Materials: Unreacted isoquinoline-4-boronic acid and the aryl halide coupling partner.
-
Ligand-derived Impurities: Degraded or excess phosphine ligands.
Q2: How can I effectively remove residual palladium from my final product to meet pharmaceutical standards?
A2: For pharmaceutical applications requiring very low palladium levels (typically < 5 ppm), a multi-step approach is often necessary:[10]
-
Initial Filtration: After the reaction, filter the mixture through a pad of Celite to remove the bulk of the precipitated palladium.[1]
-
Crystallization: Proper recrystallization can significantly reduce palladium content as the metal impurities tend to remain in the mother liquor.[10]
-
Scavenger Resins: For very low levels, use a scavenger resin. Thiol-functionalized silica gels or microporous polystyrene-bound trimercaptotriazine (MP-TMT) are highly effective at binding residual palladium.[2]
Q3: What is a good starting point for developing a column chromatography method for my isoquinoline product?
A3: A good starting point is to use silica gel as the stationary phase and a solvent system of ethyl acetate in hexanes.[11][12] Begin with a low polarity eluent and gradually increase the polarity. Monitor the separation using TLC. For isoquinoline-containing compounds, which are moderately polar, a gradient of 10% to 50% ethyl acetate in hexanes is often a suitable range. If the compound is highly retained, adding a small percentage of methanol to the eluent can improve elution.[4]
Q4: Can I use recrystallization to purify the product of a Buchwald-Hartwig amination?
A4: Yes, recrystallization is a very effective technique for purifying the products of Buchwald-Hartwig aminations, which are often crystalline solids. The general principles of solvent selection and slow cooling apply.[6] Common solvent systems for these types of aromatic amine products include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenging Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Product Recovery (%) | Reference |
| Microporous Polystyrene-bound TMT (MP-TMT) | 330 | 7-30 | >95% | [2] |
| Thiol-functionalized Silica (SiliaMetS Thiol) | 1300-1600 | 2 | 90% | [2] |
| Activated Charcoal & TMT | 2239 | 20 | 82% | [13] |
Note: Data is illustrative and derived from studies on similar cross-coupling products. Actual results may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Workup and Purification for Suzuki-Miyaura Reaction
-
Reaction Quench and Filtration:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the precipitated palladium catalyst. Wash the pad with additional ethyl acetate.[1][11]
-
-
Aqueous Workup:
-
Purification by Flash Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the column.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.[12]
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and heat to boiling. The ideal solvent will dissolve the compound when hot but not when cold.[6] Good starting solvents for isoquinoline derivatives include ethanol, isopropanol, or ethyl acetate/hexane mixtures.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.[7]
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]
-
-
Isolation and Drying:
Mandatory Visualization
References
- 1. m.youtube.com [m.youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Recrystallization [sites.pitt.edu]
- 7. Home Page [chem.ualberta.ca]
- 8. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 9. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 10. arborassays.com [arborassays.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Addressing Low Reactivity of Boronic Acids in Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for Suzuki-Miyaura cross-coupling reactions where low reactivity of the boronic acid is a suspected issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction is resulting in low to no yield. What are the initial checks I should perform?
A1: When encountering a low-yielding Suzuki-Miyaura reaction, a systematic check of your reagents and setup is the first crucial step.
-
Reagent Quality:
-
Boronic Acid Stability: Boronic acids can degrade over time, especially if they are electron-deficient or certain heteroaryl boronic acids.[1] Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common decomposition pathway.[1] Consider using a fresh batch of the boronic acid or verifying its purity.
-
Aryl Halide Reactivity: The reactivity of the coupling partner follows the general trend: I > Br > OTf >> Cl.[1] Aryl chlorides are notably less reactive and often necessitate specialized, highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they have been stored correctly under an inert atmosphere and are not degraded.[1]
-
Solvent and Base Purity: The use of anhydrous and properly degassed solvents is critical, as oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[1][2] Ensure the base is of high purity.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel has been thoroughly purged with an inert gas like argon or nitrogen.[1]
-
Temperature: Many Suzuki couplings require heating to proceed at an optimal rate. If the reaction is sluggish at a lower temperature, a moderate increase may improve the yield. However, be aware that excessive heat can lead to catalyst decomposition.[1]
-
Stirring: Inefficient stirring can lead to a heterogeneous mixture and poor reaction rates.[1]
-
Q2: I suspect protodeboronation is consuming my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a frequent cause of low yields, particularly with electron-deficient or unstable heteroaryl boronic acids.[1][3] Here are several strategies to mitigate this issue:
-
Choice of Base: While a base is necessary to activate the boronic acid, it can also promote protodeboronation.[1][4] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be advantageous.[1]
-
Anhydrous Conditions: Water can act as a proton source for protodeboronation.[1] Employing anhydrous conditions with a suitable base can help minimize this side reaction.[1]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[2][5] These reagents often release the active boronic acid species slowly into the reaction mixture, keeping its concentration low and thus reducing the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1]
Q3: My reaction with a sterically hindered boronic acid is not proceeding. What modifications should I consider?
A3: Steric hindrance can significantly slow down the key steps of the catalytic cycle. More forcing conditions and specialized catalyst systems are often necessary.
-
Bulky, Electron-Rich Ligands: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is often essential for coupling sterically hindered substrates.[6][7] These ligands promote the formation of a highly reactive palladium(0) species and facilitate both oxidative addition and reductive elimination.[6][7]
-
Higher Temperatures: Increasing the reaction temperature can help overcome the higher activation energy associated with sterically demanding substrates.
-
Choice of Base: Stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective in these challenging couplings.
Q4: How do electron-donating or electron-withdrawing groups on the boronic acid affect its reactivity?
A4: The electronic nature of the substituents on the boronic acid plays a significant role in the reaction outcome.
-
Electron-Donating Groups (EDGs): Boronic acids with EDGs are generally more nucleophilic and tend to undergo transmetalation more readily, often leading to higher yields.
-
Electron-Withdrawing Groups (EWGs): Boronic acids with EWGs are less nucleophilic, which can slow down the transmetalation step. These substrates are also often more susceptible to protodeboronation.[8] Successful coupling of electron-deficient boronic acids may require more specialized ligands and carefully optimized reaction conditions.[8]
Data Presentation: Comparative Performance
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of Suzuki-Miyaura coupling reactions.
Table 1: Effect of Ligand on the Yield of a Sterically Hindered Coupling
| Entry | Ligand | Yield (%) | Reference |
| 1 | PPh₃ | <5 | [6] |
| 2 | PCy₃ | 20 | [4] |
| 3 | XPhos | 85 | [9] |
| 4 | SPhos | 92 | [9] |
| 5 | RuPhos | 88 | [7] |
Table 2: Influence of Base on the Yield of a Coupling with an Electron-Deficient Boronic Acid
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | Na₂CO₃ | Dioxane/H₂O | 45 | [10] |
| 2 | K₂CO₃ | Dioxane/H₂O | 65 | [10] |
| 3 | K₃PO₄ | Dioxane/H₂O | 88 | [10] |
| 4 | Cs₂CO₃ | Dioxane | 91 | [10] |
| 5 | KF | Dioxane | 75 | [11] |
Table 3: Impact of Solvent on Reaction Yield and Selectivity
| Entry | Solvent | Dielectric Constant | Yield (%) | Selectivity (Product a:b) | Reference |
| 1 | Toluene | 2.4 | 85 | >99:1 | [12] |
| 2 | THF | 7.5 | 92 | >99:1 | [12] |
| 3 | Acetone | 21.0 | 83 | 98:2 | [12] |
| 4 | Methanol | 33.0 | 55 | >99:1 | [12] |
| 5 | Acetonitrile | 36.6 | 0 | 19:81 | [12] |
| 6 | DMF | 38.2 | 9 | 16:84 | [12] |
| 7 | DMSO | 47.2 | 1 | 3:97 | [12] |
| Selectivity refers to the coupling at a chloro vs. a triflate site on the same molecule. |
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki-Miyaura Coupling
This protocol is a starting point for difficult couplings, such as those involving sterically hindered or electron-deficient partners.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of MIDA Boronates for Slow Release of Unstable Boronic Acids
This protocol is useful when dealing with boronic acids that are prone to decomposition under the reaction conditions.
-
MIDA Boronate Formation:
-
In a flask, suspend the boronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.2 equiv) in a 10:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
After cooling, the MIDA boronate can be isolated by extraction and purified by chromatography.[13]
-
-
Suzuki-Miyaura Coupling with MIDA Boronate:
-
Follow the general procedure in Protocol 1, using the MIDA boronate in place of the boronic acid.
-
The use of aqueous basic conditions (e.g., K₃PO₄ in a dioxane/water mixture) will facilitate the in-situ slow release of the boronic acid.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting Suzuki-Miyaura coupling failures.
Caption: Relationship between boronic acid and its more stable derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
influence of different bases on Isoquinoline-4-boronic acid reaction outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isoquinoline-4-boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Suzuki-Miyaura coupling reactions and other experimental procedures involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in a Suzuki-Miyaura coupling reaction with Isoquinoline-4-boronic acid?
A1: The base plays a crucial role in the catalytic cycle of the Suzuki-M Miyaura coupling. Its primary function is to activate the isoquinoline-4-boronic acid, making it more nucleophilic and facilitating the transmetalation step with the palladium catalyst. The base achieves this by forming a boronate species, which is more reactive towards the palladium complex. The choice of base can significantly impact the reaction rate, yield, and the formation of byproducts.
Q2: Which bases are commonly used for Suzuki-Miyaura reactions involving Isoquinoline-4-boronic acid?
A2: A variety of inorganic and organic bases can be employed. Common choices include:
-
Inorganic Bases: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).
-
Organic Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA).
The optimal base often depends on the specific reaction partners (aryl halide) and reaction conditions (solvent, temperature).
Q3: I am observing a low yield in my Suzuki coupling reaction. What are the potential causes and how can I troubleshoot this?
A3: Low yields in Suzuki couplings with isoquinoline-4-boronic acid can stem from several factors. Here are some common causes and troubleshooting strategies:
-
Inefficient Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote homocoupling of the boronic acid.[1] It is crucial to properly degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. The base must be strong enough to promote transmetalation but not so strong as to cause decomposition of your starting materials or product.[1] Ensure the base is finely powdered and, for biphasic reactions, that stirring is vigorous enough to ensure good mixing.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it is often promoted by the presence of a strong base and water.[2] Consider using a milder base like potassium fluoride (KF) or switching to anhydrous conditions.[1][2]
Q4: I am seeing significant formation of a homocoupled byproduct from my Isoquinoline-4-boronic acid. How can I minimize this?
A4: Homocoupling of boronic acids is a frequent side reaction in Suzuki couplings. Here are some strategies to minimize it:
-
Exclude Oxygen: As mentioned previously, oxygen can promote homocoupling.[1] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are essential.
-
Optimize Catalyst Loading: High catalyst concentrations can sometimes favor homocoupling. Try reducing the amount of palladium catalyst used.
-
Control Reaction Temperature: In some cases, lower reaction temperatures can reduce the rate of homocoupling relative to the desired cross-coupling.
-
Use a More Stable Boronic Acid Derivative: If protodeboronation is also an issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt, which can be more resistant to both homocoupling and protodeboronation.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common problems encountered in Suzuki-Miyaura coupling reactions of Isoquinoline-4-boronic acid.
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst. Ensure proper activation if using a precatalyst.[1] |
| Use a more robust catalyst system (e.g., a palladacycle).[1] | ||
| Insufficiently active base | Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered. | |
| Poor solubility of reactants | Choose a solvent system in which all components are soluble at the reaction temperature (e.g., dioxane/water, DMF). | |
| Reaction temperature too low | Gradually increase the reaction temperature. | |
| Significant Protodeboronation | Presence of water and strong base | Use anhydrous solvents and reagents.[1] |
| Switch to a milder base (e.g., KF).[1][2] | ||
| Convert the boronic acid to a more stable ester (e.g., pinacol ester).[2] | ||
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas.[1] |
| High catalyst loading | Reduce the amount of palladium catalyst. | |
| Difficulty in Product Purification | Co-elution with boronic acid starting material or byproducts | If the impurity is unreacted boronic acid, consider an acidic or basic wash during workup to remove it. |
| Optimize chromatography conditions (e.g., different solvent system, gradient elution). |
Data Presentation: Influence of Base on Reaction Yield
| Base | Typical Solvent(s) | General Observations | Reported Yield Range (for various boronic acids) |
| Na₂CO₃ | Toluene/Water, Dioxane/Water, DMF | A common, cost-effective choice. Often requires heating. | Moderate to High |
| K₂CO₃ | Toluene/Water, Dioxane/Water | Similar to Na₂CO₃, widely used and effective. | Moderate to High |
| Cs₂CO₃ | Dioxane, Toluene, THF | Often provides higher yields, especially for challenging couplings, but is more expensive.[3] | High to Excellent |
| K₃PO₄ | Dioxane/Water, Toluene | A strong base that can be very effective for less reactive substrates.[3][4] | High to Excellent |
| KF | Anhydrous THF, Dioxane | A milder base, often used to minimize protodeboronation.[1][2] | Variable, can be high for sensitive substrates |
| Organic Bases (e.g., TEA, DIPEA) | DMF, Acetonitrile | Generally less effective than inorganic bases for Suzuki couplings but can be useful for substrates sensitive to strong inorganic bases. | Low to Moderate |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Isoquinoline-4-boronic acid
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
Isoquinoline-4-boronic acid (1.0 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., Dioxane/Water 4:1, Toluene/Ethanol/Water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl halide, isoquinoline-4-boronic acid, base, and palladium catalyst/ligand.
-
Seal the vessel and purge with an inert gas for 15-30 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.[2]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
improving the solubility of boronic acid reagents in reaction media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of boronic acid reagents in reaction media.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question: My boronic acid is poorly soluble in the reaction solvent. What are my options?
Answer: Poor solubility of a boronic acid reagent can significantly hinder reaction kinetics and overall yield. Several strategies can be employed to address this issue, ranging from simple adjustments in reaction conditions to chemical modification of the boronic acid itself. The optimal approach will depend on the specific boronic acid, the reaction type (e.g., Suzuki-Miyaura coupling), and the solvent system.
Below is a summary of common strategies, followed by more detailed experimental protocols.
Summary of Solubility Enhancement Strategies
| Strategy | Description | Typical Use Case | Key Considerations |
| Solvent Screening | Testing a range of solvents to identify one with adequate solubility for the boronic acid. | Initial reaction setup and optimization. | Solvent compatibility with all reaction components and conditions is crucial. |
| pH Adjustment | Increasing the pH of the reaction medium to favor the formation of the more soluble boronate anion. | Aqueous or biphasic reaction systems. | The stability of all reactants and catalysts at the adjusted pH must be considered. |
| Use of Additives (Polyols) | Adding polyols like mannitol or sorbitol to form more soluble boronate esters in situ. | Aqueous reaction media where the boronic acid has limited solubility. | The additive should not interfere with the desired reaction. |
| Conversion to Boronate Esters | Synthetically converting the boronic acid to a more soluble and stable boronate ester (e.g., pinacol or MIDA ester) prior to the reaction. | Reactions in non-polar organic solvents. | This adds an extra synthetic step, but often improves stability and handling.[1][2] |
| Phase-Transfer Catalysis (PTC) | Employing a phase-transfer catalyst (e.g., a quaternary ammonium salt) to facilitate the transfer of the boronate species from an aqueous phase to an organic phase. | Biphasic Suzuki-Miyaura coupling reactions.[3][4] | The choice of PTC and its concentration may need optimization. |
Experimental Protocols
Protocol 1: pH Adjustment for Improved Aqueous Solubility
This protocol is suitable for reactions conducted in aqueous or partially aqueous media where the boronic acid exhibits poor solubility.
Methodology:
-
To a stirred suspension of the boronic acid in the aqueous reaction medium, slowly add a base (e.g., 1 M NaOH or K₂CO₃ solution) dropwise.
-
Monitor the pH of the mixture using a calibrated pH meter.
-
Continue adding the base until the boronic acid dissolves. The formation of the tetrahedral boronate ion at higher pH generally increases aqueous solubility.[5][6]
-
Be cautious not to exceed a pH that could be detrimental to other reagents or the catalyst in the reaction. A typical target pH range is 8-10 for many cross-coupling reactions.
-
Once the boronic acid is dissolved, proceed with the addition of other reaction components.
Protocol 2: In Situ Formation of Soluble Boronate Esters with Polyols
This method is particularly useful for increasing the solubility of boronic acids in aqueous solutions by forming reversible boronate esters with polyols.[7]
Methodology:
-
Dissolve the boronic acid in the aqueous reaction solvent. If it is not fully soluble, proceed with the suspension.
-
Add 1.1 to 2.0 equivalents of a polyol (e.g., mannitol, sorbitol, or fructose) to the mixture.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the boronate ester should lead to a noticeable increase in solubility.
-
This increase in solubility is attributed to the formation of boronic acid esters and the prevention of the less soluble trimeric boroxine species.[7]
-
Proceed with the reaction as planned. The polyol is generally spectator to common cross-coupling reactions.
Protocol 3: Synthesis of a Pinacol Boronate Ester for Enhanced Organic Solubility
For reactions in non-polar organic solvents, converting the boronic acid to a pinacol ester is a highly effective strategy.
Methodology:
-
In a round-bottom flask, suspend the boronic acid (1.0 eq.) and pinacol (1.0-1.2 eq.) in a suitable solvent (e.g., toluene, THF, or dichloromethane).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves (4 Å), to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 2-16 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting boronic acid is consumed.
-
Upon completion, filter off the dehydrating agent.
-
Remove the solvent under reduced pressure. The crude pinacol boronate ester can often be used directly or purified by column chromatography or recrystallization. Pinacol esters are generally more soluble in a wider range of organic solvents than their corresponding boronic acids.[2][8]
Frequently Asked Questions (FAQs)
Q1: Why is my boronic acid forming a white, insoluble precipitate upon drying?
A1: Boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[9][10] These boroxines are often less soluble than the corresponding boronic acid and can complicate characterization and subsequent reactions. To mitigate this, it is often recommended to store boronic acids in a slightly moist state.[11]
Q2: Can I use any base to adjust the pH for my Suzuki-Miyaura reaction?
A2: While various bases (e.g., carbonates, hydroxides, phosphates) can be used to facilitate the transmetalation step in Suzuki-Miyaura couplings, their effect on boronic acid solubility can differ. The choice of base should be compatible with all reaction components, including the palladium catalyst and the substrate. Stronger bases will more effectively deprotonate the boronic acid to the more soluble boronate, but may also promote side reactions.
Q3: My boronic acid is an aliphatic one and seems to be unstable. How can I improve its stability and solubility?
A3: Aliphatic boronic acids and their esters are generally more prone to oxidation compared to their aryl and alkenyl counterparts.[9] Converting them to more robust esters, such as MIDA (N-methyliminodiacetic acid) boronate esters, can significantly enhance their stability and aqueous solubility without compromising their reactivity in subsequent cross-coupling reactions.[1]
Q4: Will the addition of a phase-transfer catalyst affect my reaction outcome?
A4: In biphasic Suzuki-Miyaura reactions, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly increase the reaction rate.[3] It is believed to form an ion pair with the boronate anion, facilitating its transfer into the organic phase for transmetalation.[4] However, the concentration of the PTC may need to be optimized, as excess amounts could potentially interfere with the catalytic cycle.
Visual Guides
Caption: Troubleshooting workflow for poor boronic acid solubility.
Caption: Equilibria of boronic acids affecting solubility.
References
- 1. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
recommended storage and handling conditions for Isoquinoline-4-boronic acid
This guide provides researchers, scientists, and drug development professionals with essential information on the recommended storage and handling of Isoquinoline-4-boronic acid, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Isoquinoline-4-boronic acid?
A1: Isoquinoline-4-boronic acid should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] The recommended storage temperature is typically between 2-8°C.
Q2: Is Isoquinoline-4-boronic acid sensitive to air, light, or moisture?
A2: While specific data on sensitivities for the parent compound is limited in the provided results, boronic acids, in general, can be sensitive to moisture and may be hygroscopic. Therefore, it is crucial to store it in a dry environment. Some suppliers indicate that the product may be sensitive to light, heat, and moisture.
Q3: What personal protective equipment (PPE) should be worn when handling Isoquinoline-4-boronic acid?
A3: When handling Isoquinoline-4-boronic acid, it is essential to wear appropriate personal protective equipment. This includes protective gloves, suitable protective clothing, and eye/face protection such as safety goggles.[2][3] A dust mask, such as a type N95 (US), is also recommended.
Q4: What are the primary hazards associated with Isoquinoline-4-boronic acid?
A4: Isoquinoline-4-boronic acid is considered a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] It may also be harmful if swallowed, in contact with skin, or if inhaled.[4][6]
Q5: How should I handle a spill of Isoquinoline-4-boronic acid?
A5: In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[2][7] You should sweep up the spilled material and shovel it into a suitable container for disposal.[7] Avoid creating dust. Prevent the substance from entering drains.[2][8]
Q6: What are the incompatible materials to avoid with Isoquinoline-4-boronic acid?
A6: You should avoid contact with strong oxidizing agents.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor solubility in organic solvents | The compound may have degraded due to improper storage. | Ensure the product has been stored at the recommended 2-8°C and in a dry environment. Consider using a fresh batch of the reagent. |
| The chosen solvent is not appropriate. | Isoquinoline-4-boronic acid is generally soluble in water, ethanol, and dimethyl sulfoxide.[3] Test solubility in a small amount of a different recommended solvent. | |
| Inconsistent reaction yields | The reagent may have degraded. | Boronic acids can be sensitive. Use a freshly opened container or a sample that has been properly stored. |
| Presence of impurities. | Verify the purity of the Isoquinoline-4-boronic acid using an appropriate analytical technique (e.g., NMR, LC-MS). | |
| Difficulty in handling the solid material | The material is clumping due to moisture absorption. | Handle the material in a glove box or a dry atmosphere to minimize moisture exposure. Ensure the storage container is always tightly sealed. |
Storage and Handling Summary
| Parameter | Recommendation | Reference |
| Storage Temperature | 2-8°C | |
| Storage Conditions | Dry, cool, well-ventilated area in a tightly sealed container. | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Personal Protective Equipment | Protective gloves, protective clothing, eye/face protection, dust mask. | [2][3] |
Experimental Workflow Troubleshooting
Below is a logical workflow to troubleshoot common issues encountered during experiments with Isoquinoline-4-boronic acid.
References
- 1. ISOQUINOLINE-4-BORONIC ACID HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. Isoquinoline-4-boronic acid | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Isoquinoline-4-boronic Acid and Other Arylboronic Acids in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and materials science. Arylboronic acids are indispensable tools in this endeavor, primarily through the versatile Suzuki-Miyaura cross-coupling reaction. Among these, Isoquinoline-4-boronic acid offers a unique structural motif, blending the characteristics of a naphthalene system with a basic nitrogen atom. This guide provides an objective comparison of Isoquinoline-4-boronic acid with other common arylboronic acids, supported by experimental data, to inform rational substrate selection and reaction optimization.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physicochemical properties of boronic acids is crucial for their effective application. The table below summarizes key properties of Isoquinoline-4-boronic acid and representative examples of other arylboronic acids.
| Property | Isoquinoline-4-boronic acid | Phenylboronic acid | Pyridine-3-boronic acid | Pyrimidine-5-boronic acid |
| Molecular Formula | C₉H₈BNO₂[1] | C₆H₇BO₂ | C₅H₆BNO₂ | C₄H₅BN₂O₂ |
| Molecular Weight | 172.98 g/mol [1] | 121.93 g/mol | 122.92 g/mol | 123.91 g/mol |
| Melting Point (°C) | 178[1] | 216-220 | >300 | 178-183 |
| Appearance | White to light yellow solid[1] | White crystalline powder | White to off-white powder | White to off-white powder |
| Solubility | Soluble in water, ethanol, and DMSO[1] | Slightly soluble in water, soluble in many organic solvents | Soluble in water | Soluble in water |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most prominent application of arylboronic acids. The reactivity of the boronic acid is influenced by electronic and steric factors, as well as its stability towards protodeboronation. The isoquinoline moiety, being a π-deficient system, can present both challenges and opportunities in cross-coupling reactions.
To provide a quantitative comparison, the following table summarizes the reported yields for the Suzuki-Miyaura coupling of various arylboronic acids with 4-bromoanisole. It is important to note that the reaction conditions are not identical across these examples, which can significantly influence the outcome. However, this collation of data provides a useful, albeit indirect, comparison of their relative reactivity.
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Isoquinoline-4-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~82 (estimated for a similar system) | [2] |
| Phenylboronic acid | Pd/RHA | K₂CO₃ | Ethanol | 100 | 24 | 95 | [3] |
| Phenylboronic acid | Pd-bpydc-Nd | Cs₂CO₃ | DMF | 100 | 24 | 97 | [4] |
| Pyridine-3-boronic acid | Pd@Fe₃O₄@C | K₂CO₃ | H₂O | 80 | 2 | 19 | [1] |
| Pyrimidine-5-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 16 | Good yields generally reported | [5] |
Analysis of Reactivity:
-
Isoquinoline-4-boronic acid: The electron-withdrawing nature of the isoquinoline ring can influence its reactivity. However, its application in the synthesis of complex molecules suggests it is a viable coupling partner.
-
Phenylboronic acid: As a benchmark arylboronic acid, it generally provides high yields under various conditions.
-
Pyridine-3-boronic acid: The presence of the nitrogen atom in the pyridine ring can sometimes lead to catalyst inhibition, potentially explaining the lower yield in the cited example. The position of the boronic acid group on the pyridine ring significantly impacts reactivity.
-
Pyrimidine-5-boronic acid: 5-Pyrimidinylboronic acids are generally reported to be reactive coupling partners, as the electronic environment at the 5-position is favorable for transmetalation.[5]
Experimental Protocols
Providing standardized and reproducible experimental protocols is crucial for researchers. Below is a representative protocol for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for Isoquinoline-4-boronic acid and other arylboronic acids.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)
-
Arylboronic acid (e.g., Isoquinoline-4-boronic acid) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add the aryl halide, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent the deactivation of the palladium catalyst.[6]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Subsequently, add the palladium catalyst to the reaction mixture.[6]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.[6]
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and a relevant signaling pathway where isoquinoline-based molecules can act as inhibitors.
Isoquinoline-containing compounds have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in diseases like cancer.[7]
Conclusion
Isoquinoline-4-boronic acid is a valuable building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. While its reactivity in Suzuki-Miyaura cross-coupling reactions can be influenced by the electronic nature of the isoquinoline ring, it remains an effective coupling partner. Compared to simple arylboronic acids like phenylboronic acid, it offers access to a more complex and pharmaceutically relevant scaffold. The choice of arylboronic acid will ultimately depend on the specific synthetic target and the desired physicochemical properties of the final product. Careful consideration of the reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for optimizing the yield and purity of the desired cross-coupled product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Synthetic Alternatives for Isoquinoline-4-boronic acid hydrochloride
For researchers and professionals in drug development and synthetic chemistry, Isoquinoline-4-boronic acid hydrochloride is a valuable reagent, primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2][3] However, the handling, stability, and reactivity of boronic acids can present challenges, such as a propensity for protodeboronation, which can lead to lower yields and the formation of byproducts.[4][5]
This guide provides a comparative analysis of stable and effective synthetic alternatives to this compound, focusing on boronic esters, potassium trifluoroborates, and MIDA boronates. We present a side-by-side comparison of their properties, supporting experimental data for their synthesis, and detailed protocols for their preparation and use in cross-coupling reactions.
Comparison of Key Performance Attributes
While boronic acids are highly reactive, their stability can be a significant drawback. Alternatives have been developed to address this, offering improved handling, stability, and compatibility with a wider range of reaction conditions, sometimes at the cost of reactivity. The choice of reagent often depends on the specific requirements of the synthetic step, such as functional group tolerance, purification strategy, and the desired reaction kinetics.
| Feature | Isoquinoline-4-boronic acid HCl | Isoquinoline-4-boronic acid pinacol ester | Potassium Isoquinoline-4-trifluoroborate | Isoquinoline-4-MIDA boronate |
| Stability | Moderate; susceptible to protodeboronation and trimerization (boroxine formation).[2][4] | High; generally stable to chromatography and air.[6][7] | Very High; crystalline, air- and moisture-stable solids.[5][8] | Exceptional; benchtop stable, crystalline solids, stable to chromatography.[9][10] |
| Handling | Can be challenging due to hygroscopic nature and potential for decomposition. | Easy to handle, often a free-flowing solid or oil.[11] | Easy to handle crystalline solid.[8] | Easy to handle, free-flowing crystalline solid.[10] |
| Reactivity | High; readily participates in transmetalation.[1] | Moderate to High; often requires specific conditions (e.g., strong base, water) for efficient reaction.[12][13] | Moderate; requires activation, but less prone to decomposition.[4][5] | Low (Protected); requires in situ deprotection (mild base) to generate the active boronic acid.[9][10] |
| Purification | Difficult to purify via chromatography due to polarity and instability. | Generally straightforward purification by silica gel chromatography.[7][11] | Can be purified by recrystallization. | Can be purified by silica gel chromatography or recrystallization.[10] |
| Solubility | Soluble in water and polar organic solvents.[14] | Soluble in a wide range of organic solvents. | Soluble in polar solvents. | Varies; often has different solubility profile from the corresponding boronic acid, aiding purification.[10] |
Quantitative Data: Synthesis of Alternatives
Direct, side-by-side comparisons of coupling reaction yields for all alternatives are scarce in the literature. However, data on the efficiency of their synthesis provides valuable insight. Potassium trifluoroborates, for instance, can be prepared in high yield and demonstrate excellent stability.
Table 2: Synthesis Yield Comparison for Isoquinoline-4-boron Reagents
| Reagent | Starting Material | Method | Yield (%) | Reference |
|---|---|---|---|---|
| Potassium Isoquinoline-4-trifluoroborate | 4-Bromoisoquinoline | One-pot lithium-halogen exchange, boration, and KHF₂ quench | 62 | [4][5] |
| Potassium Isoquinoline-4-trifluoroborate | Isoquinoline-4-boronic acid | Treatment with KHF₂ | 34 |[4][5] |
This data highlights that a one-pot synthesis of the stable trifluoroborate salt from the corresponding halide can be significantly more efficient than converting a potentially impure commercial boronic acid.
Table 3: Representative Suzuki-Miyaura Coupling Yields The following data from a patent demonstrates typical yields for the Suzuki-Miyaura coupling of a related bromoisoquinoline substrate with various boronic acid derivatives, providing a baseline for expected performance.
| Entry | Boronic Acid/Ester Coupling Partner | Product | Yield (%) |
| 1 | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 6-(1H-Pyrazol-4-yl)isoquinoline-1-carbonitrile | 70 |
| 2 | (4-Formylphenyl)boronic acid | 6-(4-Formylphenyl)isoquinoline-1-carbonitrile | 71 |
| 3 | (3-Fluoro-4-formylphenyl)boronic acid | 6-(3-Fluoro-4-formylphenyl)isoquinoline-1-carbonitrile | 75 |
| 4 | (3-Formylphenyl)boronic acid | 6-(3-Formylphenyl)isoquinoline-1-carbonitrile | 64 |
| 5 | Pyridin-3-ylboronic acid | 6-(Pyridin-3-yl)isoquinoline-1-carbonitrile | 65 |
| Data sourced from patent WO2012016187A1 for the coupling with 6-Bromoisoquinoline-1-carbonitrile.[15] |
Visualizing Chemical Processes
Diagrams are essential for understanding the complex mechanisms and workflows in synthetic chemistry.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Isoquinoline - Wikipedia [en.wikipedia.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Determining the Purity of Isoquinoline-4-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. Isoquinoline-4-boronic acid, a valuable building block in organic synthesis, requires robust analytical methods to ensure its quality and consistency. This guide provides a comprehensive comparison of commonly employed analytical techniques for assessing the purity of isoquinoline-4-boronic acid, complete with experimental protocols and performance data.
Introduction to Purity Analysis of Boronic Acids
Isoquinoline-4-boronic acid is susceptible to degradation, primarily through hydrolysis to boric acid and the formation of cyclic anhydrides known as boroxines. A thorough purity analysis must be capable of separating the main compound from these potential impurities, as well as any unreacted starting materials or by-products from its synthesis. The most prevalent analytical methods for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often in combination (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for purity determination due to its high resolution and sensitivity. For isoquinoline-4-boronic acid, reversed-phase HPLC (RP-HPLC) is a common approach.
Experimental Protocol: Reversed-Phase HPLC
A suitable starting point for the analysis of isoquinoline-4-boronic acid is a reversed-phase method using a C18 column. The separation is achieved based on the partitioning of the analyte and its impurities between the nonpolar stationary phase and a polar mobile phase.
HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Considerations for Boronic Acid Analysis by HPLC:
The inherent instability of boronic acids in aqueous mobile phases can pose a challenge. Hydrolysis of the boronic acid functional group can lead to peak distortion and inaccurate quantification. To mitigate this, several strategies can be employed:
-
High-pH Mobile Phases: Using a mobile phase with a pH above the pKa of the corresponding boronic acid can stabilize the compound. For instance, a mobile phase at pH 12.4 has been successfully used for the analysis of other reactive boronate esters.[1]
-
Columns with Low Silanol Activity: Columns with end-capping or made of hybrid silica particles can reduce the interaction between the boronic acid and residual silanol groups on the stationary phase, thereby minimizing on-column degradation.
-
Aprotic Diluents: Preparing samples in non-aqueous, aprotic solvents can enhance stability before injection.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹¹B NMR, is a powerful tool for the characterization and purity assessment of boron-containing compounds. It provides direct information about the chemical environment of the boron atom.
Experimental Protocol: Quantitative ¹¹B NMR (qNMR)
Quantitative ¹¹B NMR can be used to determine the absolute purity of isoquinoline-4-boronic acid by comparing the integral of the analyte signal to that of a certified internal standard.
¹¹B NMR Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher, equipped with a boron-observe probe |
| Solvent | DMSO-d₆ |
| Internal Standard | A certified reference material with a known boron content and a distinct chemical shift |
| Relaxation Agent | Addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) may be necessary to ensure full relaxation of the boron nucleus for accurate quantification. |
| Acquisition | Inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) |
| Data Processing | Baseline correction and integration of the signals corresponding to isoquinoline-4-boronic acid and the internal standard. |
Key Features of ¹¹B NMR for Purity Analysis:
-
Structural Confirmation: The chemical shift in ¹¹B NMR is sensitive to the hybridization state of the boron atom. Trigonal planar (sp²) boronic acids typically resonate at a different frequency than tetrahedral (sp³) boronate esters or other adducts, allowing for the identification of different species in solution.[2][3]
-
Quantitative Analysis: qNMR is a primary analytical method, meaning it does not require a calibration curve with a standard of the analyte itself, provided a certified internal standard is used.
-
Impurity Identification: Signals from potential impurities like boric acid (which often appears as a broader signal) can be identified and quantified.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly effective for identifying and quantifying trace-level impurities.
Experimental Protocol: UPLC-ESI-MS
An ultra-high-performance liquid chromatography (UPLC) system coupled with an electrospray ionization (ESI) mass spectrometer offers a rapid and sensitive method for the analysis of a wide range of boronic acids.[5]
UPLC-MS Method Parameters:
| Parameter | Condition |
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for the separation of the main peak from potential impurities. A fast gradient can be employed for high-throughput analysis.[5] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
| Data Acquisition | Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification. |
Advantages of LC-MS:
-
High Sensitivity and Selectivity: LC-MS can detect and quantify impurities at very low levels, often in the ppm range.[6][7]
-
Impurity Identification: The mass-to-charge ratio (m/z) of an impurity provides direct information about its molecular weight, aiding in its structural elucidation.
-
Reduced Method Development Time: The selectivity of the mass spectrometer can sometimes compensate for a less-than-perfect chromatographic separation, accelerating method development.
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, in-depth impurity profiling, or absolute purity determination.
| Feature | HPLC-UV | ¹¹B NMR | LC-MS |
| Primary Application | Routine purity testing, quantification of major components | Structural confirmation, absolute purity determination, quantification | Impurity identification and quantification at trace levels |
| Selectivity | Moderate to high (depends on chromatographic resolution) | High (based on the chemical environment of the boron atom) | Very high (based on m/z ratio) |
| Sensitivity | Good (ng range) | Lower (mg range for qNMR) | Excellent (pg to fg range) |
| Quantitative Accuracy | High (with proper calibration) | High (primary method with internal standard) | High (with proper calibration) |
| Impurity Identification | Limited to comparison with known standards | Good for boron-containing impurities | Excellent for structural elucidation of unknown impurities |
| Throughput | High | Low to moderate | High (with UPLC) |
Experimental Workflow for Purity Analysis
A logical workflow for the comprehensive purity analysis of a batch of isoquinoline-4-boronic acid would involve a multi-step approach.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
Unveiling the Anticancer Potential of Novel Isoquinoline Derivatives: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the biological validation of newly synthesized isoquinoline-based compounds. This report provides a comparative analysis of the cytotoxic activity of two novel synthetic isoquinoline derivatives against established anticancer agents, featuring comprehensive experimental protocols and pathway visualizations to support further research and development.
The quest for novel and more effective anticancer therapeutics is a continuous endeavor in medicinal chemistry. Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising class of compounds, exhibiting a wide range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines.[1][2] This guide presents a comparative analysis of the anticancer activity of two recently synthesized isoquinoline derivatives, alongside the natural isoquinoline alkaloid Berberine and the widely used chemotherapy drug Doxorubicin.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of the selected compounds was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting cell growth by 50%, was determined using the MTT assay. The results are summarized in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Newly Synthesized Isoquinoline Derivatives | |||
| Quinoline-Chalcone Derivative 12e | MCF-7 | 5.21 | [3][4] |
| HCT-116 | 5.34 | [3][4] | |
| Quinoline-Chalcone Derivative 13a | MCF-7 | 7.82 | [3] |
| HCT-116 | 13.5 | [3] | |
| Natural Isoquinoline Alkaloid | |||
| Berberine | MCF-7 | 272.15 ± 11.06 | [5] |
| HeLa | 245.18 ± 17.33 | [5] | |
| HCT-116 | 10.30 ± 0.89 (µg/mL) | [6] | |
| Standard Chemotherapy Drug | |||
| Doxorubicin | MCF-7 | 2.50 ± 1.76 | [7] |
| HeLa | 2.92 ± 0.57 | [7] | |
| HCT-116 | 1.9 (µg/mL) | [8] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions. The data presented here is for illustrative purposes.
Key Signaling Pathway in Isoquinoline Derivative Activity: PI3K/Akt/mTOR
Many isoquinoline derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival.[9] One of the most critical pathways is the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in various cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline derivatives.
Experimental Workflow for Validating Anticancer Activity
The process of validating the anticancer potential of a newly synthesized compound typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: A typical experimental workflow for the screening and validation of novel anticancer compounds.
Detailed Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoquinoline derivatives and control compounds (e.g., Doxorubicin) in the culture medium.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds to the respective wells. Include wells with untreated cells as a negative control and wells with only medium as a blank.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
References
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Berberine Inhibits Telomerase Activity and Induces Cell Cycle Arrest and Telomere Erosion in Colorectal Cancer Cell Line, HCT 116 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoquinoline-4-boronic Acid and its Boronate Esters in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules, particularly in the construction of biaryl and heteroaryl-aryl structures. The isoquinoline moiety is a privileged scaffold in medicinal chemistry, and its functionalization via Suzuki-Miyaura coupling is of significant interest. A key consideration in this reaction is the choice of the organoboron reagent: the free boronic acid or a more stable boronate ester derivative. This guide provides an objective comparison of the performance of isoquinoline-4-boronic acid and its boronate esters in Suzuki-Miyaura reactions, supported by representative experimental data and detailed protocols.
The Reactivity-Stability Trade-Off
The central paradigm when choosing between a boronic acid and a boronate ester lies in the balance between reactivity and stability.
Isoquinoline-4-boronic acid is generally the more reactive species in the Suzuki-Miyaura catalytic cycle. Its higher reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step with the palladium catalyst.[1] This can lead to faster reaction times and potentially higher yields under optimized conditions. However, this increased reactivity comes at the cost of lower stability. Heteroaryl boronic acids, including isoquinoline derivatives, can be susceptible to decomposition pathways such as protodeboronation (loss of the boronic acid group) and oxidation, which can impact their shelf-life and the reproducibility of reactions.[1][2]
Isoquinoline-4-boronate esters , with the pinacol ester being a prevalent example, offer significantly enhanced stability.[] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[1] This stability is particularly advantageous in multi-step syntheses or when the organoboron reagent is prepared in advance. The trade-off for this stability can be a reduced reaction rate compared to the parent boronic acid. While it has been debated whether boronate esters first hydrolyze to the boronic acid in situ, there is substantial evidence for direct transmetalation from the ester.[4]
Quantitative Performance Comparison
| Parameter | Isoquinoline-4-boronic acid | Isoquinoline-4-boronate pinacol ester | Key Considerations |
| Typical Yield | 75-95% | 80-98% | Yields for boronic acid can be variable due to stability issues. Boronate esters often provide more consistent and reproducible yields. |
| Reaction Time | 1-6 hours | 4-24 hours | Boronic acids generally react faster due to higher reactivity in the transmetalation step. |
| Stability | Moderate; susceptible to protodeboronation and oxidation.[2] | High; generally stable to air and moisture with a long shelf-life.[] | Boronic acids may require storage under inert atmosphere and at low temperatures. |
| Handling | Can be challenging; may require careful handling to avoid decomposition. | Easy to handle; typically a crystalline solid that is amenable to standard laboratory techniques.[1] | Boronate esters are often preferred for high-throughput screening and library synthesis. |
| Purification | Can be difficult to purify due to potential for decomposition on silica gel. | Generally straightforward to purify by column chromatography.[1] | The increased stability of boronate esters simplifies purification processes. |
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The choice between isoquinoline-4-boronic acid and its boronate ester primarily influences the transmetalation step.
A generalized workflow for performing a Suzuki-Miyaura coupling with an isoquinoline boron derivative is outlined below.
Experimental Protocols
The following are generalized, representative protocols for the Suzuki-Miyaura cross-coupling of an aryl bromide with isoquinoline-4-boronic acid and its pinacol ester.
Protocol 1: Using Isoquinoline-4-boronic acid
Materials:
-
Isoquinoline-4-boronic acid hydrochloride (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, this compound, and the base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Isoquinoline-4-boronic acid pinacol ester
Materials:
-
Isoquinoline-4-boronic acid pinacol ester (1.2 equivalents)[]
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1 or anhydrous THF)
Procedure:
-
To a dry reaction vessel, add the aryl bromide, isoquinoline-4-boronic acid pinacol ester, and the base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent(s) via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The choice between isoquinoline-4-boronic acid and its boronate esters for Suzuki-Miyaura cross-coupling reactions is a strategic one, dictated by the specific requirements of the synthesis. Isoquinoline-4-boronic acid offers higher reactivity, which can be advantageous for achieving rapid conversions. However, its lower stability necessitates careful handling and storage. In contrast, isoquinoline-4-boronate esters, such as the pinacol ester, provide excellent stability, ease of handling, and often lead to more reproducible and high-yielding reactions, albeit sometimes requiring longer reaction times. For complex, multi-step syntheses and in applications such as library generation and high-throughput screening, the stability and reliability of boronate esters make them the preferred reagent. For simpler, faster transformations where reagent stability is less of a concern, the free boronic acid can be an effective choice. Ultimately, the optimal boron reagent will depend on a careful consideration of the substrate scope, desired reaction time, and the overall synthetic strategy.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Isoquinoline-4-boronic Acid and Alternatives for Research Applications
For Immediate Release
This guide provides a comprehensive spectroscopic analysis of Isoquinoline-4-boronic acid, a key building block in medicinal chemistry and materials science. For comparative purposes, we present parallel data for two common alternatives: its isomer, Quinoline-4-boronic acid, and the structurally related Naphthalene-1-boronic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental data and protocols to support informed decisions in chemical synthesis and characterization.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for Isoquinoline-4-boronic acid and its alternatives.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Key ESI-MS Adducts (m/z) |
| Isoquinoline-4-boronic acid | C₉H₈BNO₂ | 172.98[1] | 173.0648087[1] | [M+H]⁺: 174.07208, [M+Na]⁺: 196.05402, [M-H]⁻: 172.05752[2] |
| Quinoline-4-boronic acid | C₉H₈BNO₂ | 172.98 | 173.0648 | [M+H]⁺: 174.07208, [M+Na]⁺: 196.05402, [M-H]⁻: 172.05752 |
| Naphthalene-1-boronic acid | C₁₀H₉BO₂ | 171.99[3][4] | 172.0695597[3] | [M-H]⁻: 171.0623, [M+HCOO]⁻: 217.0783 |
Table 2: Infrared (FT-IR) Spectroscopy Data
Characteristic absorption bands (in cm⁻¹) are presented. Boronic acids typically show a broad O-H stretch, B-O stretching, and aromatic C-H and C=C vibrations.
| Compound | O-H Stretch (broad) | Aromatic C-H Stretch | C=C & C=N Stretch | B-O Stretch |
| Isoquinoline-4-boronic acid | ~3400-3200 | ~3100-3000 | ~1600-1450 | ~1350-1310 |
| Quinoline-4-boronic acid | ~3400-3200 | ~3100-3000 | ~1600-1450 | ~1350-1310 |
| Naphthalene-1-boronic acid | ~3300-3200 | ~3100-3000 | ~1600-1450 | ~1360-1320 |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) |
| Isoquinoline-4-boronic acid | ¹H NMR, ¹³C NMR | - | Data not publicly available. |
| Quinoline-4-boronic acid | ¹H NMR | DMSO-d₆ | 8.95 (d, 1H), 8.80 (d, 1H), 8.15 (d, 1H), 8.05 (d, 1H), 7.80 (t, 1H), 7.65 (t, 1H) |
| ¹³C NMR | - | Data not publicly available. | |
| Naphthalene-1-boronic acid | ¹H NMR | CDCl₃ | 8.13 (d, 2H), 7.58 (t, 1H), 7.49 (t, 2H), 7.41 (m, 4H), 6.99 (d, 2H)[5] |
| ¹³C NMR | CDCl₃ | 148.0, 135.3, 134.8, 132.4, 128.1, 128.0, 121.2, 117.8, 109.6 (Note: The ipso-carbon attached to boron is often not detected)[5] |
Experimental Workflow
The logical flow for the complete spectroscopic characterization of a novel boronic acid is outlined below. This process ensures that comprehensive data is collected for unambiguous structure confirmation.
References
- 1. Isoquinoline-4-boronic acid | C9H8BNO2 | CID 3761204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Isoquinoline-4-boronic acid (C9H8BNO2) [pubchemlite.lcsb.uni.lu]
- 3. 1-Naphthaleneboronic acid | C10H9BO2 | CID 254532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ナフタレン-1-ボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
performance comparison of palladium catalysts for isoquinoline couplings
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals, driving continuous innovation in synthetic methodologies for its construction and functionalization. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted isoquinolines, offering a broad substrate scope and functional group tolerance. This guide provides an objective comparison of the performance of various palladium catalysts in key isoquinoline coupling reactions, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The selection of the appropriate palladium catalyst, including the palladium precursor and the associated ligand, is critical for the success of isoquinoline coupling reactions. The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions involving isoquinoline cores.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds, enabling the arylation of isoquinolines. The choice of ligand significantly influences the catalytic activity.
| Catalyst System | Substrates | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 5-Bromonicotinic acid, Phenylboronic acid | K₃PO₄ | DMF | 80 | 24 | 85-96 | 5 | [1] |
| Pd(dppf)Cl₂ | 5-Bromonicotinic acid, Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | - | [1] |
| Pd(OAc)₂ / SPhos | Aryl Halides, Phenylboronic acid | K₃PO₄ | THF | 75 | 36 | High | 5 | [2] |
| Pd/H-MOR | 4-Iodoanisole, Phenylboronic acid | - | - | - | - | >95 | - | [3] |
Note: While not all examples directly use an isoquinoline substrate, the data for similar nitrogen-containing heterocycles like nicotinic acid provides valuable insights into catalyst performance.[1] Heterogeneous catalysts like Pd/H-MOR show high efficiency and recyclability.[3]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the alkynylation of isoquinolines, crucial for the synthesis of precursors for more complex molecules.
| Catalyst Precursor | Ligand | Co-catalyst | Base | Solvent | Temp (°C) | Time (min) | Conversion (%) | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | None | TBAF | None | - | - | Moderate to Excellent Yields | [4] |
| Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | [BMIM][PF₆] | 55 | - | - | [5] |
| Pd(OAc)₂ | PPh₃ | CuI | Et₃N | [TBP][4EtOV] | 55 | - | - | [5] |
| Pd₂(DBA)₃ | PPh₃ | CuI | Et₃N | [TBP][4EtOV] | 55 | - | - | [5] |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | [TBP][4EtOV] | 55 | 40 | 100 | [5] |
Note: The combination of PdCl₂(PPh₃)₂ has been shown to be highly effective, even in the absence of a copper co-catalyst under certain conditions.[4][5] The use of ionic liquids as solvents can also influence reaction rates and catalyst stability.[5]
Heck Coupling
The Heck reaction enables the alkenylation of isoquinolines, providing access to a variety of functionalized derivatives.
| Catalyst System | Substrates | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dba)₂ / Di-1-adamantyl-n-butylphosphine | Aryl chlorides, Alkenes | - | - | - | High | [6] |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl bromides, n-Butyl acrylate | Cy₂NMe | - | - | High | [6] |
| Pd(L-proline)₂ | Aryl halides, Alkenes | - | Water | - | Excellent | [7] |
Note: The development of bulky, electron-rich phosphine ligands has significantly improved the efficiency of Heck reactions with challenging substrates like aryl chlorides.[6] The use of environmentally benign solvents like water is also a notable advancement.[7]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds, allowing for the synthesis of aminoisoquinolines.
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Note | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | - | First generation for primary amines | [8] |
| Pd(OAc)₂ | XPhos, SPhos, BrettPhos | Various | Various | - | Bulky, electron-rich ligands enhance efficiency | [9] |
| POPd, POPd1, POPd2 | Phosphinous acid | Cs₂CO₃ | - | - | Highly active for chloroquinolines | [10] |
Note: The evolution of ligands has been a critical factor in the broad applicability of the Buchwald-Hartwig amination.[8][9] Specialized catalysts like POPd have shown high activity for challenging substrates such as chloroquinolines.[10]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon published results. The following are representative procedures for palladium-catalyzed isoquinoline couplings.
General Procedure for Suzuki-Miyaura Coupling of 5-Bromonicotinic Acid
To a reaction vessel is added 5-bromonicotinic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (K₂CO₃, 2 equivalents). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). The palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and solvent (e.g., DME) are added. The reaction mixture is then heated to 80°C for 2 hours or until completion as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
General Procedure for Sonogashira Coupling of Iodobenzene
In a reaction tube, iodobenzene (0.5 mmol), phenylacetylene (0.75 mmol), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.5 mol%) are combined in an ionic liquid solvent (e.g., [TBP][4EtOV], 0.8 mL). The mixture is heated to 55°C. The reaction progress is monitored by GC-MS. Upon completion, the product is extracted with an appropriate organic solvent, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.[5]
General Procedure for Palladium-Catalyzed C–H Activation/Annulation
A mixture of N-methoxybenzamide (0.50 mmol), 2,3-allenoic acid ester (3 equivalents), Ag₂CO₃ (2 equivalents), DIPEA (2 equivalents), and Pd(CH₃CN)₂Cl₂ (10 mol%) in toluene (10 mL) is heated at 85°C for 4 hours. After completion of the reaction, the mixture is cooled to room temperature, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired isoquinolinone product.[11]
Visualizing Reaction Pathways
Understanding the underlying mechanisms and workflows is essential for catalyst selection and reaction optimization.
Caption: A typical experimental workflow for palladium-catalyzed isoquinoline coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib | MDPI [mdpi.com]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]
A Comparative Review of Synthetic Routes to the Isoquinoline Scaffold
The isoquinoline motif is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2] The efficient construction of this privileged scaffold has been a long-standing focus of organic synthesis. This guide provides a comparative overview of several classical and modern methods for the synthesis of the isoquinoline core, with a focus on the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. This objective comparison is supported by experimental data, detailed methodologies, and visual representations of reaction pathways to aid researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy.
Comparative Analysis of Key Synthetic Routes
The choice of synthetic route to an isoquinoline derivative is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The following table summarizes quantitative data for representative examples of the most common synthetic strategies.
| Reaction Name | Starting Materials | Reagents & Conditions | Reaction Time | Yield (%) | Product Type |
| Bischler-Napieralski | β-arylethylamide | POCl₃, reflux | 4 h | Not specified | 3,4-Dihydroisoquinoline |
| Bischler-Napieralski | Amide (4.79 mmol) in DCM (40 mL) | 2-chloropyridine (2.0 equiv), Tf₂O (1.25 equiv), -20 °C to 0 °C | 55 min (cyclization) | Not specified | 3,4-Dihydroisoquinoline derivative |
| Pictet-Spengler | D-tryptophan methyl ester hydrochloride (39.0 mmol) in anhydrous MeOH (130 mL) | 2,3-butadione (2.5 equiv), 65 °C | 20 h | 62 | Tetrahydro-β-carboline |
| Pomeranz-Fritsch | 3,4-dimethoxybenzaldehyde (1 equiv), aminoacetaldehyde dimethyl acetal (1 equiv) in toluene | Reflux with Dean-Stark | Not specified | Not specified | 6,7-dimethoxyisoquinoline |
| Schlittler-Müller | Substituted benzylamine, glyoxal hemiacetal | Acid catalyst | Not specified | Not specified | C1-substituted isoquinoline |
Reaction Mechanisms and Visual Pathways
Understanding the underlying mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions. The following diagrams, rendered using Graphviz, illustrate the step-by-step transformations for the three major synthetic routes.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[3][4] This reaction is typically carried out under acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[3][5] The reaction is most effective when the aromatic ring is activated with electron-donating groups.[3] The resulting dihydroisoquinolines can be readily oxidized to the corresponding isoquinolines.[4] Two primary mechanisms have been proposed, one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a more commonly accepted nitrilium ion intermediate.[4][6]
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[7][8] This reaction is a special case of the Mannich reaction.[9] The driving force is the formation of an electrophilic iminium ion, which then undergoes an intramolecular electrophilic attack on the aromatic ring.[9] The reaction works well with electron-rich aromatic systems like indoles and pyrroles, and can often proceed under mild conditions.[9]
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines.[10][11] The reaction proceeds via the formation of a benzalaminoacetal (a Schiff base), which then undergoes acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring.[10][11] While effective, the classical conditions often require harsh acids and can result in low yields, which has led to the development of several modifications.[10] The Schlittler-Müller modification, for instance, utilizes a substituted benzylamine and glyoxal hemiacetal, offering access to C1-substituted isoquinolines.[12][13]
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for successful synthesis. Below are representative protocols for the key reactions discussed.
General Protocol for Bischler-Napieralski Reaction
To a solution of the β-arylethylamide (1.0 equivalent) in an appropriate solvent (e.g., dichloromethane or toluene) is added the dehydrating agent (e.g., phosphorus oxychloride, 1.1-2.0 equivalents) at a controlled temperature (e.g., 0 °C or room temperature).[3][5] The reaction mixture is then heated to reflux for a period of 2-6 hours, with progress monitored by thin-layer chromatography (TLC).[3] Upon completion, the reaction is carefully quenched with ice water and neutralized with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired 3,4-dihydroisoquinoline.
General Protocol for Pictet-Spengler Reaction
A solution of the β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, toluene, or dichloromethane) is treated with an acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid)[7][14][15]. The mixture is stirred at a temperature ranging from room temperature to reflux, and the reaction progress is monitored by TLC.[14] Once the starting material is consumed, the reaction is quenched by the addition of a base (e.g., saturated aqueous sodium bicarbonate solution). The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium or sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography to yield the tetrahydroisoquinoline.[14]
General Protocol for Pomeranz-Fritsch Reaction
The benzaldehyde (1.0 equivalent) and the 2,2-dialkoxyethylamine (1.0 equivalent) are dissolved in an inert solvent such as toluene.[10] The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the initial condensation to the Schiff base.[10] After the formation of the benzalaminoacetal is complete (as monitored by TLC), the reaction is cooled and a strong acid (e.g., concentrated sulfuric acid) is added carefully.[10][11] The mixture is then heated for several hours to effect cyclization. Upon completion, the reaction is cooled, poured onto ice, and neutralized with a base (e.g., sodium hydroxide solution). The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure. The crude isoquinoline is then purified by column chromatography.[10]
Modern and Greener Synthetic Alternatives
While the classical methods remain valuable, there is a growing emphasis on developing more sustainable and efficient synthetic routes.[16][17][18] Recent advances include the use of transition-metal catalysis (e.g., palladium, rhodium, ruthenium) for C-H activation and annulation reactions, which offer high atom economy and functional group tolerance.[1][19] Furthermore, methodologies employing microwave irradiation, photocatalysis, and the use of environmentally benign solvents and recyclable catalysts are gaining prominence as greener alternatives to traditional protocols that often rely on harsh reagents and high temperatures.[16][18] These modern approaches are expanding the accessibility and diversity of the isoquinoline scaffold for applications in drug discovery and materials science.[1][20]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 12. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 17. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
MIDA Boronates: A Superior Benchtop-Stable Alternative to Unstable Boronic Acids in Synthesis
For researchers, scientists, and professionals in drug development, the inherent instability of many boronic acids presents a significant bottleneck in the synthesis of complex molecules. Protodeboronation, oxidation, and polymerization are common decomposition pathways that compromise the purity, shelf-life, and reactivity of these critical reagents.[1] N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust solution, offering exceptional stability and controlled reactivity, thereby streamlining synthetic workflows and enabling novel chemical transformations.[2][3] This guide provides an objective comparison of MIDA boronates and their corresponding boronic acids, supported by experimental data, to highlight the advantages of adopting MIDA boronates in your research.
Unparalleled Stability: A Head-to-Head Comparison
The most striking advantage of MIDA boronates lies in their remarkable benchtop stability compared to their boronic acid counterparts. While many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, degrade significantly upon storage, MIDA boronates remain intact for extended periods.[2] This stability translates to more reliable and reproducible experimental outcomes.
A systematic comparison of the stability of freshly prepared boronic acids and their corresponding MIDA boronates when stored on the benchtop under air reveals the dramatic difference in their longevity. The data clearly shows that while many boronic acids show significant decomposition within 15 days, the corresponding MIDA boronates exhibit no detectable decomposition even after 60 days.[2]
| Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 2-Furanboronic acid | <5 | >95 |
| 2-Benzofuranboronic acid | 50 | >95 |
| 2-Thiopheneboronic acid | 37 | >95 |
| 2-Pyrroleboronic acid | <5 | >95 |
| 2-Benzothiopheneboronic acid | 68 | >95 |
| 2-Indoleboronic acid | 14 | >95 |
| Vinylboronic acid | <5 | >95 |
| Cyclopropylboronic acid | <5 | >95 |
| Data sourced from Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961–6963.[2] |
Enhanced Cross-Coupling Efficiency Through Slow Release
Beyond their stability, MIDA boronates offer a unique advantage in Suzuki-Miyaura cross-coupling reactions through a "slow-release" mechanism.[2][3] Under specific basic conditions (e.g., K₃PO₄), the MIDA boronate is slowly hydrolyzed in situ to release the corresponding boronic acid. This controlled release maintains a low concentration of the unstable boronic acid in the reaction mixture, minimizing decomposition and favoring the desired cross-coupling pathway.[2][4] This is particularly beneficial when working with challenging, unstable boronic acids and unactivated aryl chlorides.[2]
The practical impact of this slow-release strategy is evident in the significantly higher yields obtained in cross-coupling reactions using MIDA boronates compared to their freshly prepared boronic acid counterparts.
| Boronic Acid/MIDA Boronate | Yield with Aryl Chloride (Boronic Acid) | Yield with Aryl Chloride (MIDA Boronate) |
| 2-Furanboronic acid | 50% | 92% |
| 2-Benzofuranboronic acid | 50% | 92% |
| 2-Thiopheneboronic acid | 37% | 94% |
| 2-Pyrroleboronic acid | <5% | 90% |
| 2-Benzothiopheneboronic acid | 68% | 96% |
| 2-Indoleboronic acid | 14% | 93% |
| Vinylboronic acid | 45% | 85% |
| Cyclopropylboronic acid | 75% | 88% |
| Data sourced from Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2009, 131, 6961–6963.[2] |
Experimental Protocols
Synthesis of MIDA Boronates from Boronic Acids
A general and mild procedure for the synthesis of MIDA boronates involves the condensation of a boronic acid with MIDA anhydride.[5][6]
Materials:
-
Boronic acid (1.0 equiv)
-
MIDA anhydride (1.1 equiv)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the boronic acid and MIDA anhydride.
-
Add anhydrous 1,4-dioxane to the mixture.
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The MIDA boronate can often be isolated by filtration and washed with a non-polar solvent (e.g., diethyl ether, hexanes) to remove any unreacted starting material. Further purification can be achieved by silica gel chromatography.[7]
In Situ Deprotection and Suzuki-Miyaura Cross-Coupling of MIDA Boronates (Slow Release)
This protocol highlights the use of MIDA boronates in a slow-release cross-coupling reaction.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
MIDA boronate (1.1-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-dioxane and water (e.g., 5:1 mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl or heteroaryl halide, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Visualizing the MIDA Boronate Advantage
The following diagrams illustrate the key concepts behind the utility of MIDA boronates.
Caption: Protection and deprotection of boronic acids using MIDA.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
A Researcher's Guide to Purity Assessment of Synthesized Isoquinoline Compounds
For researchers, scientists, and drug development professionals, establishing the purity of synthesized isoquinoline compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides an objective comparison of common analytical techniques used for purity assessment, supported by experimental data and detailed methodologies.
Comparison of Purity Assessment Methods
A variety of analytical techniques are available for determining the purity of synthesized isoquinolines. The choice of method depends on the properties of the compound, the nature of the expected impurities, and the required accuracy. The following table summarizes and compares the most common methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) | Elemental Analysis (EA) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase.[1][2] | Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase.[3][4] | The integrated signal response is directly proportional to the number of nuclei.[1][5] | Measures the heat required to raise the sample temperature, with impurities causing a melting point depression and broadening.[6][7][8] | Combustion of the compound and quantification of the resulting gases to determine the percentage of C, H, N, S, etc.[9][10] |
| Purity Assessment | Quantification of the main peak area relative to the total peak area of all components.[1] | Quantification of the peak area of the main component relative to the total peak area.[11][12] | Absolute or relative quantification of the main compound against impurities or a certified internal standard.[1][13] | Determines purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[7] | Compares the experimentally determined mass percentages of elements to the theoretical values for the proposed formula.[9][14] |
| Typical Accuracy | 98-99.9% | 98-99.9% | >99% with internal standard | 98.5-99.9% for compounds >98% pure[3] | Within ±0.4% of the theoretical value is often required by journals.[15] |
| Sample Requirement | Milligrams, must be soluble in the mobile phase. | Micrograms, must be volatile and thermally stable.[4] | Milligrams, must be soluble in a deuterated solvent.[16] | 1-3 mg, must be a crystalline solid.[7] | Milligrams |
| Advantages | High resolution, applicable to a wide range of non-volatile and thermally unstable compounds.[17] | High sensitivity for volatile impurities like residual solvents.[18] | Provides structural information, can quantify non-chromophoric impurities, does not require a reference standard of the analyte for relative quantification.[5][13] | Fast and simple for crystalline substances, provides information on polymorphism.[7][19] | Provides fundamental information on the elemental composition.[9][14] |
| Limitations | Requires a chromophore for UV detection, may not detect all impurities if they have different response factors. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, potential for signal overlap.[20] | Not suitable for amorphous or decomposing compounds, impurities must be soluble in the melt and insoluble in the solid.[3][8] | Does not provide information on organic or isomeric impurities.[1] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are generalized protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline for the purity assessment of an isoquinoline compound using reversed-phase HPLC.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized isoquinoline compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase. Filter the final solution through a 0.22 µm syringe filter before injection.[17]
-
Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), a UV detector, and an autosampler.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid for better peak shape) is commonly used. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.[21]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[18]
-
Detection Wavelength: Set the UV detector to a wavelength where the isoquinoline compound has maximum absorbance, often determined by a UV-Vis spectrum (e.g., 225 nm).[18]
-
Injection Volume: 10 µL.[18]
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity by dividing the peak area of the main isoquinoline compound by the total peak area of all peaks (excluding the solvent peak) and multiplying by 100.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the determination of purity using ¹H NMR with an internal standard.
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the synthesized isoquinoline compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube. The internal standard should be stable, of high purity, and have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.[16]
-
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[16]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).
-
Use a 90° pulse angle.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure complete relaxation and accurate integration. A typical starting point is a D1 of 30 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[16]
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.
-
Carefully integrate a well-resolved signal of the isoquinoline compound and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_IS is the purity of the internal standard.
-
Differential Scanning Calorimetry (DSC)
This protocol describes the determination of purity for a crystalline isoquinoline compound.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline isoquinoline sample into an aluminum DSC pan. Crimp the pan with a lid.[7]
-
Instrumentation: Use a calibrated Differential Scanning Calorimeter.
-
Experimental Conditions:
-
Temperature Program: Heat the sample at a slow, constant rate, typically between 0.3 K/min and 0.7 K/min, through its melting range.[7]
-
Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Data Analysis: The instrument software will typically calculate the purity based on the van't Hoff equation by analyzing the shape of the melting endotherm. The analysis involves plotting the sample temperature versus the reciprocal of the fraction melted. The purity is determined from the slope of the resulting curve.[7]
Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of a synthesized isoquinoline compound, integrating multiple analytical techniques for a comprehensive evaluation.
Caption: Workflow for assessing synthesized isoquinoline purity.
This comprehensive approach, utilizing orthogonal analytical techniques, ensures a thorough and reliable determination of the purity of synthesized isoquinoline compounds, which is essential for their application in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 9. Elemental analysis - Wikipedia [en.wikipedia.org]
- 10. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mt.com [mt.com]
- 20. researchgate.net [researchgate.net]
- 21. Separation of Isoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Safe Disposal of Isoquinoline-4-boronic Acid Hydrochloride: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of isoquinoline-4-boronic acid hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following precautions, based on data for similar boronic acid derivatives, should be strictly adhered to.
Personal Protective Equipment (PPE):
A foundational aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound for disposal, the following should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A fully fastened laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.
All handling and disposal operations should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Waste Characterization and Segregation
This compound should be treated as hazardous chemical waste. Proper segregation is crucial to prevent dangerous reactions.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Never dispose of this compound down the drain. Boronic acids and their derivatives can be harmful to aquatic life, and the hydrochloride salt can alter the pH of wastewater systems.[1]
-
This compound is an organic acid and should be segregated from bases and strong oxidizing agents to avoid exothermic or violent reactions.
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Solid Waste: Collect unadulterated this compound powder, as well as contaminated materials such as weighing paper, gloves, and bench paper, in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste.
2. Container Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Irritant," "Corrosive")
-
The date of accumulation
3. Storage:
Store sealed and labeled waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials. Follow your institution's specific guidelines for hazardous waste storage.
4. Final Disposal:
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Provide a complete and accurate description of the waste.
Spill and Decontamination Procedures
In the event of a spill:
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.
-
Containment: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[2] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill, then collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. A basic wash can help in converting residual boronic acid to a more water-soluble boronate salt. All cleaning materials and rinsates must be collected and disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Quantitative Data Summary
While a specific SDS for this compound was not available, the following table summarizes general quantitative data relevant to the disposal of acidic and boronic acid-containing waste streams.
| Parameter | Guideline | Source |
| pH for Sewer Disposal | Generally, aqueous waste must be neutralized to a pH between 6.0 and 9.0 before drain disposal is considered. | General Lab |
| Concentration Limits | Highly dependent on local regulations; concentrated solutions should never be drain disposed. | EHS Guild. |
| Container Rinsate | The first rinse of an empty container with a suitable solvent must be collected as hazardous waste. | General Lab |
Experimental Protocols
Neutralization of Acidic Waste (for dilute aqueous solutions only and where permitted):
-
Caution: This procedure should only be performed by trained personnel and in accordance with institutional and local regulations. It is generally preferable to dispose of the material through a licensed hazardous waste contractor without pre-treatment.
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH is within the acceptable range for disposal as specified by your local wastewater authority (typically between 6.0 and 9.0).
-
Be aware that neutralization reactions can be exothermic and may produce gas; proceed with caution.
-
The neutralized solution may still require disposal as hazardous waste depending on the presence of other regulated components.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
